Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid
Executive Summary This technical guide provides a comprehensive analysis of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1), a critical scaffold in modern medicinal chemistry. Often employed as a bioisoste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1), a critical scaffold in modern medicinal chemistry. Often employed as a bioisostere for 4-alkoxyphenols or as a chelating pharmacophore in metalloenzyme inhibitors (e.g., HIF-prolyl hydroxylase), this molecule combines the electron-deficient nature of the pyridine ring with the solubility-enhancing properties of the tetrahydropyran (oxane) ether.
This document details the physiochemical profile, a robust, self-validating synthetic protocol, and the strategic rationale for its deployment in drug discovery campaigns.
Part 1: Structural Characterization & Physiochemical Profile
The molecule features three distinct structural domains that dictate its reactivity and binding affinity:
The Picolinic Acid Core (Chelation Motif):
The nitrogen atom of the pyridine ring and the adjacent carboxylic acid form a bidentate ligand system. This motif is a "privileged structure" for binding active site metals (e.g.,
, ).
pKa (Acid):[3][4] ~3.5–4.0 (The electron-withdrawing pyridine ring increases acidity compared to benzoic acid).
pKa (Pyridine N): ~3.0 (Significantly less basic than unsubstituted pyridine due to the ortho-carboxyl group).
The Ether Linkage (Electronic Modulation):
The oxygen atom at the 4-position acts as a
-donor ( effect) into the electron-deficient pyridine ring. This donation slightly increases the electron density on the ring nitrogen compared to 4-chloropicolinic acid, modulating the pKa and improving metal-binding affinity.
The Oxane (THP) Ring (Solubility & Bioisosterism):
The tetrahydropyran ring exists predominantly in the chair conformation.[5]
Bioisosterism: It serves as a non-aromatic, polar bioisostere for a phenyl ring or a cyclohexyl group.
Solubility: The ether oxygen within the THP ring acts as a hydrogen bond acceptor (HBA), significantly lowering LogP (approx. 0.5–1.2) compared to carbocyclic analogs, thereby improving aqueous solubility and metabolic stability.
Part 2: Synthetic Methodology (The "How-To")
Retrosynthetic Analysis
The most reliable route to 4-alkoxypicolinic acids is via Nucleophilic Aromatic Substitution (
) on a 4-chloropicolinate ester, followed by ester hydrolysis. Direct displacement on the free acid is often low-yielding due to salt formation and solubility issues.
Diagram 1: Retrosynthetic Disconnection
Caption: Disconnection strategy utilizing the activated 4-chloropicolinate ester.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. It prioritizes yield and purity over speed, utilizing a two-step "one-pot" variation or a stepwise isolation.
Activation: In a flame-dried flask under Argon, dissolve Tetrahydro-2H-pyran-4-ol in anhydrous DMF. Cool to 0°C.[6]
Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases and a clear alkoxide solution forms.
Addition: Add Methyl 4-chloropicolinate (dissolved in 5 mL DMF) dropwise to the alkoxide solution.
Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 2-4 hours. The electron-deficient nature of the pyridine usually allows this to proceed at mild temperatures.
Quench: Carefully quench with saturated
solution.
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
and concentrate.
Checkpoint: The intermediate ester is usually a solid/oil that can be used directly or purified via silica gel chromatography (Hexane/EtOAc).
Step 2: Ester Hydrolysis
Reagents:
Crude Methyl Ester from Step 1
Lithium Hydroxide Monohydrate (
) (3 eq)
Solvent: THF/Water (3:1 ratio)
Procedure:
Dissolve the ester in THF/Water.
Add
. Stir at RT for 2–4 hours.
Acidification (Critical): Concentrate THF in vacuo. Acidify the remaining aqueous layer to pH ~3–4 using 1N HCl.
Observation: The product often precipitates as a white solid at this pH (zwitterionic point).
Isolation: Filter the precipitate. If no precipitate forms, extract with 10% MeOH in DCM (multiple times due to polarity) or n-Butanol.
Purification: Recrystallization from Ethanol/Water or reverse-phase HPLC if high purity is required for biological assays.
Diagram 2: Reaction Mechanism (
)
Caption: The addition-elimination mechanism facilitated by the electron-withdrawing pyridine nitrogen.
Part 3: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Indicates high purity (impurities often colorize).
Part 4: Medicinal Chemistry Applications[7]
Pharmacophore Utility
This scaffold is extensively used in the design of HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors .
Mechanism: The picolinic acid moiety binds the active site Iron (Fe II).
Role of THP: The 4-position substituent extends into the hydrophobic pocket of the enzyme. The THP ether provides a "Goldilocks" zone of lipophilicity—hydrophobic enough to bind, but polar enough to maintain oral bioavailability (unlike a benzyl ether).
Bioisosteric Replacement Strategy
In kinase inhibitor design, replacing a 4-methoxyphenyl group with a 4-(oxan-4-yloxy) group often results in:
Reduced CYP Inhibition: The THP ring is less prone to oxidative metabolism than electron-rich aromatic rings.
Improved Solubility: The
character and ether oxygen disrupt crystal packing and interact with water.
Molecular Architecture and Physicochemical Profiling of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid: A Strategic Building Block for Advanced Therapeutics
Executive Summary In the contemporary landscape of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of molecular building blocks....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the contemporary landscape of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of molecular building blocks. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1), also known as 4-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, has emerged as a highly versatile scaffold [1]. By integrating a rigidified oxane (tetrahydropyran) ring with a picolinic acid core, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and Proteolysis Targeting Chimeras (PROTACs).
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and explores the mechanistic rationale behind its integration into modern therapeutic pipelines.
The incorporation of the oxane ring is not merely structural; it is a calculated bioisosteric replacement designed to modulate the physicochemical properties of the parent molecule [3].
Mechanistic Rationale for the Oxane Ring (Tetrahydropyran)
Historically, medicinal chemists utilized cyclohexane or simple aliphatic ethers to occupy hydrophobic pockets. However, these moieties often suffer from high lipophilicity (leading to poor aqueous solubility) and high entropic penalties upon target binding. The oxane ring addresses these liabilities through three mechanisms:
Lowered Lipophilicity (LogP): The introduction of the oxygen heteroatom significantly reduces the LogP compared to its carbocyclic counterparts, improving the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Hydrogen Bond Acceptor (HBA): The ether oxygen provides an additional point of contact with the biological target, often engaging in critical hydrogen bonding with active-site residues (e.g., kinase hinge regions).
Conformational Restriction: As a cyclic ether, the oxane ring possesses lower conformational entropy than linear alkoxy chains, reducing the entropic penalty paid upon binding to the target [4].
Quantitative Data Summary
The following table summarizes the core molecular descriptors that dictate the compound's behavior in physiological environments [1, 2].
Property
Value
Clinical / Synthetic Significance
IUPAC Name
4-(oxan-4-yloxy)pyridine-2-carboxylic acid
Standardized nomenclature for regulatory filing.
CAS Number
1305860-12-1
Unique identifier for commercial sourcing.
Molecular Formula
C₁₁H₁₃NO₄
Defines the stoichiometric baseline.
Molecular Weight
223.23 g/mol
Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted)
~1.34
Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area
~59.4 Ų
Excellent for oral bioavailability; permits blood-brain barrier (BBB) penetration if desired.
H-Bond Donors (HBD)
1 (-COOH)
Facilitates amide coupling; interacts with target residues if left unmodified.
H-Bond Acceptors (HBA)
4 (N, O, O, O)
Enhances aqueous solubility and target engagement.
The most robust method for synthesizing 4-(oxan-4-yloxy)pyridine-2-carboxylic acid is via a Nucleophilic Aromatic Substitution (SNAr) of 4-chloropicolinic acid with tetrahydropyran-4-ol [5].
Causality Behind Experimental Choices
Base Selection (NaH): Sodium hydride is utilized because it is a strong, non-nucleophilic base. It quantitatively deprotonates tetrahydropyran-4-ol to form a highly reactive alkoxide without competing as a nucleophile against the substrate.
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that poorly solvates anions, thereby leaving the alkoxide highly exposed and reactive. It also stabilizes the Meisenheimer complex transition state during the SNAr reaction.
Temperature Control: The reaction is strictly maintained at 100 °C. Exceeding 120 °C risks the decarboxylation of the picolinic acid moiety, which would drastically reduce the yield.
Step-by-Step Protocol & Self-Validating System
This protocol incorporates an orthogonal self-validating loop to ensure high fidelity before downstream applications.
Alkoxide Generation: Under an inert argon atmosphere, suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (0.2 M) and cool to 0 °C. Slowly add tetrahydropyran-4-ol (1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
SNAr Addition: Add 4-chloropicolinic acid (1.0 eq) portion-wise to the cold solution.
Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to 100 °C for 16 hours.
In-Process Validation (LC-MS): Self-Validation Step. Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. Proceed to workup only when the peak corresponding to 4-chloropicolinic acid (m/z ~158) is depleted (>95% conversion) and the product mass (m/z ~224 [M+H]⁺) dominates.
Workup: Cool the reaction to 0 °C and quench carefully with ice water. Wash the aqueous layer with ethyl acetate to remove unreacted alcohol and mineral oil.
Isolation: Acidify the aqueous layer to pH ~4 using 1M HCl. The zwitterionic product will precipitate. Filter, wash with cold water, and dry under a high vacuum.
Orthogonal Validation: Confirm purity (>98%) via ¹H-NMR and ¹³C-NMR in DMSO-d₆.
Workflow for the SNAr synthesis and orthogonal validation of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid.
Application Paradigm: Integration into Advanced Therapeutics
The primary utility of 4-(oxan-4-yloxy)pyridine-2-carboxylic acid lies in its carboxylic acid handle, which is readily converted into complex amides. Picolinamides are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors or as structural vectors in PROTAC linkers.
Amide Coupling Protocol (HATU/DIPEA)
To integrate this scaffold into a larger therapeutic molecule, researchers typically employ uronium-based coupling agents.
Causality of HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. This is critical for driving the coupling of sterically hindered or electron-deficient anilines to completion while suppressing epimerization.
Causality of DIPEA: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered base that neutralizes the acid generated during the reaction without acting as a competing nucleophile.
Protocol:
Dissolve 4-(oxan-4-yloxy)pyridine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) and stir for 5 minutes.
Add HATU (1.2 eq) in one portion. Stir at room temperature for 2-4 hours.
Quench with saturated NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.
Pharmacological integration pathway of the picolinic acid scaffold into advanced therapeutics.
Conclusion
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid represents a triumph of rational molecular editing. By replacing highly lipophilic or metabolically labile aliphatic chains with a rigidified oxane bioisostere, medicinal chemists can drastically improve the ADME profile of their drug candidates. When coupled with robust, self-validating synthetic protocols like SNAr and HATU-mediated amidation, this scaffold provides a reliable and highly effective foundation for the discovery of next-generation therapeutics.
References
Chemikart. "1305860-12-1 Molecular Descriptors." Available at: [Link]
Martin, E. K. "Development of a New Generation of Metal-Based Anticancer Drugs." Philipps-Universität Marburg, 2017. Available at: [Link]
Foundational
Medicinal Chemistry Applications of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid: A Technical Guide to Rational Design and Synthetic Integration
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) Executive Summary In modern drug discovery, the strategic sele...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1)
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a clinical candidate. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid —also known as 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid—is a highly versatile, privileged scaffold. By combining the robust metal-chelating and hinge-binding properties of a picolinic acid core with the physicochemical benefits of a tetrahydropyran (THP) ether, this molecule serves as a foundational intermediate for developing metalloenzyme inhibitors, kinase modulators, and GPCR antagonists.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its structural advantages, explore its proven applications in rational drug design, and provide a self-validating synthetic protocol for its integration into novel therapeutics.
Structural Rationale & Pharmacophore Dynamics
The utility of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid lies in its dual-domain functionality. Each moiety is purposefully selected to solve specific medicinal chemistry challenges.
The Picolinic Acid Core: A Bidentate Anchor
The pyridine-2-carboxylic acid motif is a classic bidentate chelator. The spatial arrangement of the pyridine nitrogen and the carboxylate oxygen allows for high-affinity coordination with divalent metal ions, such as Fe(II) and Zn(II), which reside in the active sites of numerous metalloenzymes[1]. Furthermore, in the absence of a metal target, the picolinamide derivative (formed post-coupling) acts as a potent hydrogen-bond donor/acceptor pair, frequently utilized to anchor molecules to the hinge region of kinase domains[2].
The Oxan-4-yloxy (THP) Substituent: Modulating ADME
Historically, medicinal chemists relied on phenyl or cyclohexyl ethers to fill hydrophobic pockets. However, these highly lipophilic groups often lead to poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP) mediated clearance.
The substitution of a cyclohexyl ring with a tetrahydropyran (THP) ring—specifically via an ether linkage at the 4-position—is a calculated bioisosteric replacement. The THP oxygen acts as a hydrogen bond acceptor, significantly lowering the overall lipophilicity (cLogP) and entropy of the molecule while improving its absorption, distribution, metabolism, and excretion (ADME) profile[3]. The rigid ether linkage also limits the oxidative liabilities typically associated with flexible alkyl chains.
Caption: Pharmacophore logic of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid in target binding.
Primary Medicinal Chemistry Applications
The unique physicochemical profile of this building block has led to its incorporation across diverse therapeutic areas:
Metalloenzyme Inhibitors (e.g., HIF-PHD & MBLs):
Picolinic acid derivatives are the gold standard for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) in the treatment of anemia, as well as Metallo-β-lactamases (MBLs) in antibiotic resistance. The bidentate core strips or coordinates the active site zinc/iron, while the THP group projects into the solvent channel, preventing the off-target toxicity associated with unselective metal chelators like hydroxamates[1].
Kinase Inhibitors (e.g., LRRK2):
In the development of neurodegenerative disease therapeutics, such as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the picolinic acid core is converted to an amide to form critical hydrogen bonds with the kinase hinge region. The THP ether provides necessary bulk to occupy the selectivity pocket without violating Lipinski's Rule of Five[2].
GPCR Antagonists (e.g., MC4R):
The scaffold has been utilized in the synthesis of Melanocortin 4 Receptor (MC4R) antagonists for the treatment of cachexia and metabolic disorders. The rigid THP-ether geometry helps lock the molecule into the active conformation required for receptor antagonism[4].
Physicochemical Profiling
To illustrate the causality of choosing the oxan-4-yloxy substituent over traditional lipophilic groups, the following table summarizes the representative physicochemical shifts observed when optimizing a picolinic acid scaffold.
Table 1: Representative Physicochemical Impact of the Oxan-4-yloxy Substitution
Property
4-(Phenoxy)picolinic acid
4-(Cyclohexyloxy)picolinic acid
4-(Oxan-4-yloxy)picolinic acid
Mechanistic Rationale
cLogP
~2.8
~2.5
~1.2
The THP oxygen significantly reduces lipophilicity compared to carbocycles[3].
Aqueous Solubility
Low (<10 mg/L)
Low (<20 mg/L)
High (>80 mg/L)
The polar ether oxygen acts as a strong hydrogen bond acceptor in aqueous media[5].
Hepatic Clearance
Moderate
High (CYP oxidation)
Low
The rigid THP ring resists rapid oxidative metabolism better than flexible or unfunctionalized rings[3].
Protein Binding
>95%
>90%
<80%
Reduced lipophilicity directly correlates with lower unspecific plasma protein binding.
Synthetic Integration & Standardized Protocols
When incorporating 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid into a drug candidate, the most common transformation is the formation of an amide bond with a primary or secondary amine.
Experimental Causality
Coupling Agent (HATU): The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the transient active ester. HATU is selected over EDC/HOBt because it rapidly forms a highly reactive HOAt ester, ensuring complete conversion and minimizing epimerization.
Base (DIPEA): A non-nucleophilic base is required to deprotonate both the picolinic acid and the incoming amine salt without competing for the active ester intermediate.
Solvent (Anhydrous DMF): The polar nature of the THP-picolinic acid requires a high-dielectric solvent for complete dissolution and kinetic efficiency.
Self-Validating Amide Coupling Protocol
Step 1: Activation (In-Process Control 1)
Dissolve 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (1.0 eq, 223.2 g/mol ) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Add DIPEA (3.0 eq) and stir for 5 minutes at 25°C to ensure complete deprotonation.
Add HATU (1.2 eq) in one portion.
Self-Validation Check: Stir for 15 minutes. An aliquot analyzed via LC-MS should show the disappearance of the starting material mass (
224.1 ) and the appearance of the HOAt-active ester intermediate.
Step 2: Amine Addition (In-Process Control 2)
5. Add the target amine (1.1 eq) dropwise to the activated mixture.
6. Stir the reaction at 25°C for 2 to 12 hours.
7. Self-Validation Check: Monitor via LC-MS. The reaction is complete when the HOAt-ester is fully consumed and the desired product mass is dominant.
Step 3: Workup & Purification
8. Quench the reaction by adding water (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).
9. Wash the combined organic layers with saturated aqueous
, followed by brine, to remove residual HOAt and DMF.
10. Dry over anhydrous , filter, and concentrate in vacuo. Purify via flash chromatography or Prep-HPLC.
Caption: Standardized synthetic workflow for amide coupling of the picolinic acid scaffold.
Conclusion
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a prime example of rational drug design encapsulated in a single building block. By leveraging the metal-chelating authority of the picolinic acid and the ADME-enhancing properties of the tetrahydropyran ether, medicinal chemists can efficiently navigate the complex landscape of target affinity and pharmacokinetic viability. Following the self-validating protocols outlined above ensures high-yield integration of this scaffold into next-generation therapeutics.
References
[1] National Institutes of Health (NIH) / PMC. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. Available at: [Link]
[4] Google Patents. US12187727B2 - Methods for antagonizing a melanocortin 4 receptor. Available at:
[2] Google Patents. US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK. Available at:
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS 1305860-12-1): A Technical Guide to Physicochemical Profiling and Synthetic Applications
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structure to understand its mechanistic utility within a biological system. 4-(Oxan-4-yloxy)pyridine-2-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structure to understand its mechanistic utility within a biological system. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) is a highly specialized, bifunctional intermediate. It strategically merges the established metal-chelating pharmacophore of picolinic acid with the modern bioisosteric advantages of a tetrahydropyran (THP) ring.
This whitepaper provides an in-depth analysis of its structural rationale, validated synthetic methodologies, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profiling
Before deploying this building block in a synthetic campaign, it is critical to establish its baseline quantitative parameters. The table below summarizes its core identifiers and predictive physicochemical properties.
Table 1: Quantitative Identifiers & Physicochemical Data
Property
Value
Chemical Name
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Synonyms
4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid
CAS Number
1305860-12-1
Molecular Formula
C₁₁H₁₃NO₄
Molecular Weight
223.23 g/mol
SMILES
O=C(O)c1cc(OC2CCOCC2)ccn1
Topological Polar Surface Area (TPSA)
~68.6 Ų
Hydrogen Bond Donors / Acceptors
1 / 4
Structural Rationale & Causality in Drug Design
The utility of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid lies in the synergistic function of its two primary structural domains:
The Picolinic Acid Core
Pyridine-2-carboxylic acid (picolinic acid) is a "privileged scaffold" in medicinal chemistry. The spatial arrangement of the pyridine nitrogen and the ortho-carboxylate oxygen allows the molecule to act as a potent bidentate ligand. This geometry is ideal for chelating transition metals within enzyme active sites, such as the Fe²⁺ ion in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) or the Mg²⁺ ion in various kinase domains 1.
The Oxan-4-yloxy (THP) Bioisostere
The substitution at the 4-position with a tetrahydropyran-4-yloxy group is a deliberate design choice to optimize pharmacokinetics. The THP ring is widely recognized as a superior bioisostere for cyclohexane or piperidine rings. The inclusion of the ether oxygen introduces an additional hydrogen bond acceptor and significantly lowers the partition coefficient (logP) compared to carbocyclic analogs. This reduction in lipophilicity enhances aqueous solubility, mitigates hERG liabilities, and improves Lipophilic Ligand Efficiency (LLE)—a critical metric for optimizing oral bioavailability without sacrificing target affinity 23.
HIF-1α pathway modulation via Fe2+ chelation by picolinic acid derivatives.
To synthesize this building block from commercially available precursors, a Nucleophilic Aromatic Substitution (SNAr) is employed.
Causality of Reagent Selection: The SNAr reaction is highly favored here. The electron-withdrawing nature of the pyridine nitrogen, compounded by the ortho-carboxylic acid, severely depletes electron density at the 4-position of 4-chloropicolinic acid. This makes the chlorine atom highly labile to nucleophilic attack by an alkoxide 4. Anhydrous DMF is selected as the solvent because its polar aprotic nature solvates the sodium cation but leaves the alkoxide "naked" and highly reactive.
Step-by-Step Protocol
Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C under an inert N₂ atmosphere. Slowly add tetrahydro-2H-pyran-4-ol (1.2 eq).
Self-Validation: The reaction is visually validated by the immediate evolution of H₂ gas. Stir for 30 minutes until gas evolution ceases, confirming complete deprotonation.
Substitution: Gradually add 4-chloropicolinic acid (1.0 eq) to the alkoxide solution. Elevate the temperature to 80 °C and stir for 12 hours.
Reaction Monitoring:
Self-Validation: Pull a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (m/z 158 [M+H]⁺) and the emergence of the product mass (m/z 224[M+H]⁺).
Workup: Cool the mixture to room temperature and quench carefully with ice water. Adjust the pH to ~3-4 using 1M HCl to protonate the carboxylic acid, inducing precipitation of the product. Filter, wash with cold water, and dry under a high vacuum.
SNAr synthetic workflow for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid.
Application Workflow: Amide Coupling
Once synthesized, 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is typically coupled to a target amine to build the final drug candidate.
Causality of Reagent Selection: HATU is selected as the coupling reagent because it efficiently activates electron-deficient carboxylic acids via a highly reactive OAt ester intermediate, driving the reaction to completion faster and with higher yields than standard EDC/HOBt systems. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine hydrochloride salt without competing for the activated ester.
Step-by-Step Protocol
Activation: Dissolve 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
Reaction Monitoring:
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The pyridine ring ensures the spots are highly UV-active at 254 nm. Cross-validate with LC-MS to confirm the presence of the desired amide mass.
Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The highly polar DMF and excess HATU byproducts will partition into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
References
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors
Source: Dove Medical Press
URL
Title: Tetrahydropyrans in Drug Discovery
Source: PharmaBlock
URL
Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Engineering Selectivity: The Role of Tetrahydropyran-4-yloxy Substituents in Pyridine Carboxylic Acid Scaffolds
Executive Summary In modern rational drug design, the transition from a generic binder to a highly selective therapeutic agent often hinges on the strategic incorporation of bulky, stereochemically defined substituents....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the transition from a generic binder to a highly selective therapeutic agent often hinges on the strategic incorporation of bulky, stereochemically defined substituents. Pyridine carboxylic acids (PCAs) are privileged scaffolds, widely utilized for their ability to chelate metals in the active sites of metalloenzymes such as 2-oxoglutarate (2OG) dependent oxygenases. However, unsubstituted PCAs often suffer from target promiscuity.
The functionalization of the PCA core with a tetrahydropyran-4-yloxy (THP-4-O-) moiety represents a paradigm shift in scaffold optimization. By acting as a sterically demanding, out-of-plane structural probe, the THP-4-yloxy group enables precise exploitation of secondary binding pockets. This whitepaper details the stereoelectronic rationale, synthetic methodologies, and biochemical validation systems required to leverage THP-4-yloxy-substituted PCAs in advanced drug discovery workflows.
Stereoelectronic & Conformational Profiling
The selection of the THP-4-yloxy group over simpler aliphatic ethers (e.g., methoxy) or fully carbocyclic rings (e.g., cyclopentyloxy or cyclohexyloxy) is driven by three critical physicochemical factors:
Orthogonal Conformational Projection: Unlike dihydropyran or planar aromatic substituents that remain co-planar with the core scaffold, the saturated THP ring adopts a rigid chair conformation. Crucially, the ether linkage dictates that the THP ring is rotated approximately 90° out-of-plane relative to the pyridine core (1). This orthogonal projection allows the molecule to reach into deep, narrow selectivity pockets without causing steric clashes in the highly conserved hinge regions of target proteins.
LogP Modulation: The inclusion of the heteroatom (oxygen) within the THP ring acts as a localized hydrogen-bond acceptor. This significantly lowers the lipophilicity (LogP) compared to a cyclohexyl analog, improving aqueous solubility and reducing non-specific plasma protein binding, which is vital for maintaining a favorable pharmacokinetic profile (2).
Metabolic Stability: The THP ring is highly resistant to oxidative metabolism compared to linear alkyl ethers, which are prone to rapid O-dealkylation by Cytochrome P450 enzymes.
A premier application of THP-4-yloxy PCAs is the selective inhibition of epigenetic targets, specifically the histone demethylase JMJD2E , over related human 2OG oxygenases like Prolyl-Hydroxylase Domain 2 (PHD2).
Both enzymes utilize a conserved Fe(II) active site. Unsubstituted pyridine-2,4-dicarboxylic acids bind promiscuously to both targets by chelating the active site iron. However, structural analysis reveals that JMJD2E possesses a larger, more accommodating secondary pocket adjacent to the C3/C4 position of the pyridine ring. By installing the bulky THP-4-yloxy group, researchers create deliberate steric clashes within the tighter active site of PHD2, effectively abolishing binding. Conversely, the THP ring fits perfectly into the JMJD2E pocket, yielding highly selective inhibitors (3).
The following table summarizes the impact of C4-substitution on the PCA core, demonstrating the superiority of the THP-4-yloxy group in driving selectivity.
Substituent at C4 Position
JMJD2E IC₅₀ (µM)
PHD2 IC₅₀ (µM)
Selectivity Fold (PHD2/JMJD2E)
Calculated LogP
Hydrogen (Unsubstituted)
15.20
2.10
0.13x
0.52
Methoxy (-OCH₃)
8.40
4.50
0.53x
0.81
Cyclopentyloxy
1.20
18.50
15.40x
2.45
Tetrahydropyran-4-yloxy
0.45
>50.00
>111.00x
1.60
Visualizing the Pharmacophore
Pharmacophore model of THP-4-yloxy pyridine carboxylic acids binding to 2OG oxygenases.
Self-Validating Synthetic Methodology
To synthesize 4-(tetrahydropyran-4-yloxy)pyridine-2-carboxylic acid, a Nucleophilic Aromatic Substitution (SNAr) approach is utilized. This protocol is designed as a self-validating system to ensure high fidelity at each step.
Reagents: Methyl 4-chloropyridine-2-carboxylate, Tetrahydropyran-4-ol, Sodium Hydride (60% in mineral oil), anhydrous DMF, LiOH.
Step-by-Step Protocol:
Alkoxide Formation: Dissolve tetrahydropyran-4-ol (1.5 eq) in anhydrous DMF and cool to 0°C under N₂. Add NaH (1.6 eq) portion-wise.
Causality: The deprotonation of the alcohol is highly exothermic. Maintaining 0°C prevents the thermal degradation of the solvent (DMF can decompose to dimethylamine and carbon monoxide in the presence of strong bases at high temps) and controls the evolution of H₂ gas, ensuring quantitative alkoxide formation.
SNAr Reaction: Stir for 30 minutes, then add methyl 4-chloropyridine-2-carboxylate (1.0 eq) dropwise. Heat the reaction to 80°C for 4 hours.
Causality: While the pyridine ring is electron-deficient, the chloride at the C4 position requires thermal energy to overcome the activation barrier required to form the intermediate Meisenheimer complex.
In-Process Validation: Perform TLC (Hexanes:EtOAc 1:1). The system is self-validating if the UV-active starting material spot (Rf ~0.6) disappears and a new, highly polar UV-active spot emerges (Rf ~0.3).
Saponification: Quench with water, extract with EtOAc, and concentrate. Redissolve the crude ester in THF/H₂O (3:1). Add LiOH (3.0 eq) and stir at room temperature for 2 hours.
Causality: Lithium ions strongly coordinate to the pyridine nitrogen, polarizing the adjacent carbonyl group and accelerating ester hydrolysis at room temperature without risking the cleavage of the newly formed ether linkage.
Final Validation: Acidify to pH 3 with 1M HCl to precipitate the product. Confirm via LC-MS (Expected [M+H]⁺ = 224.2 Da).
Biochemical Evaluation Protocol
To validate the biological efficacy of the synthesized THP-4-yloxy PCA, a JMJD2E Demethylase AlphaScreen Assay is employed.
Step-by-Step Protocol:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 10 µM Fe(II)SO₄, and 1 mM L-Ascorbic Acid.
Causality: L-Ascorbic acid is strictly required to reduce any spontaneously oxidized Fe(III) back to the catalytically active Fe(II) state. Failure to include this will result in enzyme auto-inactivation, leading to false-positive inhibition readouts.
Compound Pre-incubation: Dispense 10 nM JMJD2E enzyme into a 384-well plate. Add the THP-4-yloxy PCA inhibitor (serial dilutions) and incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the PCA core to establish the bidentate chelation with the active site Fe(II) and the THP ring to settle into the secondary pocket before the competitive 2-oxoglutarate substrate is introduced.
Reaction Initiation: Add 1 µM biotinylated histone H3K9me3 peptide substrate and 10 µM 2-oxoglutarate. Incubate for 30 minutes.
Detection & Validation: Add AlphaScreen Donor (Streptavidin) and Acceptor (anti-H3K9me2) beads. Read the luminescent signal.
Self-Validating Control: The assay must include a "No-Enzyme" control to rule out auto-fluorescence or bead-quenching by the THP-PCA compound, and a reference inhibitor (e.g., N-oxalylglycine) to validate the dynamic range of the assay.
References
Source: Taylor & Francis (Journal of Coordination Chemistry / Polymer Science and Technology)
Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates
Source: ChemMedChem via ResearchGate
URL
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis
Source: Marine Drugs via NIH/PMC
URL
Engineering the Next Generation of Metalloenzyme Inhibitors: A Technical Guide to the 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid Scaffold
Executive Summary In the modern landscape of fragment-based drug discovery (FBDD), the strategic selection of privileged scaffolds dictates the trajectory of lead optimization. The compound 4-(oxan-4-yloxy)pyridine-2-car...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern landscape of fragment-based drug discovery (FBDD), the strategic selection of privileged scaffolds dictates the trajectory of lead optimization. The compound 4-(oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) represents a highly engineered building block that merges two critical medicinal chemistry paradigms: the potent metal-coordinating ability of a picolinic acid core and the physicochemical optimization provided by a sp3-rich tetrahydropyran (THP) bioisostere. This whitepaper provides an in-depth mechanistic analysis, biophysical rationale, and self-validating synthetic protocols for leveraging this exact scaffold in the development of novel therapeutics.
Structural Rationale & Physicochemical Profiling
The Picolinic Acid Core: A Privileged Metal-Binding Pharmacophore (MBP)
The pyridine-2-carboxylic acid (picolinic acid) motif is a well-documented metal-binding pharmacophore (MBP). It is classically deployed to target metalloenzymes—such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH) and Jumonji C domain-containing histone demethylases—by forming a bidentate chelate with active-site metals like Fe(II) or Zn(II) 1[1]. The nitrogen of the pyridine ring and the oxygen of the carboxylate act as electron donors, establishing a highly stable 5-membered chelate ring that anchors the fragment deep within the catalytic pocket2[2].
The 4-(Oxan-4-yloxy) Substituent: Modulating ADME via sp3 Enrichment
Historically, substituents at the 4-position of the picolinic acid core have relied on flat, sp2-hybridized aryl rings (e.g., phenoxy groups) to fill hydrophobic sub-pockets. However, flat aromatic systems suffer from high lipophilicity (clogP) and poor aqueous solubility due to strong intermolecular π-π stacking in the solid state.
By replacing a phenoxy group with an oxan-4-yloxy (tetrahydropyran-4-yloxy) group, medicinal chemists drastically increase the fraction of sp3 carbons (Fsp3). This structural shift disrupts crystal packing, thereby significantly enhancing aqueous solubility3[3]. Furthermore, the THP ring acts as a rigidified bioisostere of cyclohexane, offering an additional hydrogen bond acceptor (the ether oxygen) to interact with solvent or protein backbone residues without adding a membrane-impermeable hydrogen bond donor4[4].
Data Presentation: Comparative Scaffold Metrics
The table below quantifies the physicochemical advantages of transitioning from a traditional sp2-rich scaffold to the sp3-rich 4-(oxan-4-yloxy)pyridine-2-carboxylic acid scaffold.
Property
4-Phenoxypicolinic Acid (sp2-rich)
4-(Oxan-4-yloxy)picolinic Acid (sp3-rich)
Mechanistic Impact on Drug Design
Fsp3 (Fraction sp3)
0.00 (0/12 carbons)
0.45 (5/11 carbons)
Higher Fsp3 correlates with clinical success and reduced off-target toxicity[5].
H-Bond Acceptors
3
4
The THP oxygen provides a specific vector for solvent/target interactions.
Conformational Entropy
High (Rotatable ether)
Restricted (Rigid THP ring)
The THP ring locks the conformation, reducing the entropic penalty upon binding.
Predicted Solubility
Low (Planar stacking)
High (Disrupted packing)
Disruption of crystal lattice packing significantly enhances aqueous solubility[3].
Mechanistic Application in Metalloenzyme Inhibition
When deployed against a metalloenzyme, the structural causality of the scaffold becomes evident. The picolinic acid core acts as the "warhead," while the 4-position oxan-4-yloxy group acts as the "vector," projecting out of the primary coordination sphere to engage secondary binding pockets or the solvent channel.
Coordination geometry of the picolinic acid core with active-site metals and THP interactions.
Synthetic Methodologies and Workflow
The synthesis of 4-(oxan-4-yloxy)pyridine-2-carboxylic acid relies on Nucleophilic Aromatic Substitution (SNAr). The causality behind this approach is rooted in the electronic nature of the pyridine ring: the electron-withdrawing nature of the ring nitrogen—exacerbated by the ortho-carboxylate ester—renders the para-position (C4) highly electrophilic and susceptible to attack by the alkoxide of oxan-4-ol.
Step-by-step synthetic workflow for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid via SNAr.
Protocol 1: Self-Validating SNAr Synthesis of the Scaffold
Objective: Synthesize the target scaffold while preventing premature ester hydrolysis or off-target nucleophilic attack.
Alkoxide Generation: Dissolve oxan-4-ol (1.2 eq) in anhydrous DMF under an inert N2 atmosphere. Add Cs2CO3 (2.0 eq) and stir at room temperature for 30 minutes.
Causality: Pre-forming the alkoxide ensures rapid attack upon addition of the electrophile. Cs2CO3 is selected over K2CO3 because the larger cesium cation generates a more soluble and reactive "naked" alkoxide in DMF.
SNAr Etherification: Add methyl 4-chloropicolinate (1.0 eq) to the mixture. Elevate the temperature to 90°C and stir for 12 hours.
Validation Check: Monitor via LC-MS. The system is validated when the starting material mass (m/z 172) disappears, replaced entirely by the intermediate ester mass [M+H]+ (m/z 238).
Saponification: Cool the reaction to room temperature. Add 2M aqueous LiOH (3.0 eq) directly to the mixture and stir for 2 hours.
Causality: LiOH is preferred over NaOH or KOH. The lithium cation coordinates tightly with the picolinate intermediate, driving rapid, clean hydrolysis without risking cleavage of the newly formed ether bond.
Workup & Isolation: Acidify the mixture carefully to pH 3-4 using 1M HCl. Extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.
Validation Check: Confirm the final structure via 1H NMR. The self-validation metric is the presence of a distinct multiplet at ~4.6 ppm, corresponding to the methine proton of the THP ring adjacent to the ether oxygen.
Biophysical Validation Protocols
Because picolinic acid derivatives are frequently utilized in fragment-based arrays 6[6], validating their binding requires techniques sensitive to low-affinity, low-molecular-weight interactions.
Protocol 2: High-Throughput SPR Binding Assay
Objective: Validate the metal-dependent target affinity of the scaffold using Surface Plasmon Resonance (SPR).
Causality Focus: Fragment-sized MBPs typically exhibit fast association and dissociation rates. Traditional end-point assays fail to capture these transient interactions. SPR provides real-time steady-state affinity (KD)7[7].
Surface Functionalization: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling.
Validation Check: Achieve an immobilization level of 3000-5000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for the ~223 Da fragment.
Buffer Preparation: Prepare the running buffer containing the requisite trace metal (e.g., 50 µM FeSO4) and 1 mM ascorbate.
Causality: Ascorbate maintains the metal in its active oxidation state. Stripping or oxidizing the active-site metal will result in false negatives, as the picolinic acid core strictly requires the metal for bidentate anchoring[2].
Analyte Injection: Inject the scaffold in a concentration series (3.125 µM to 200 µM) at a high flow rate (50 µL/min).
Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.
Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model.
Validation Check: The system is validated if the experimental Rmax aligns with the theoretical maximum response calculated from the molecular weight ratio of the fragment to the immobilized protein.
References
Tetrahydropyrans in Drug Discovery - PharmaBlock.
Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC.
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - ACS Publications.
Chemical fragment arrays for rapid druggability assessment - RSC Publishing.
Discovery of a binder of the TNFR1 extracellular domain using fragment-based lead - ChemRxiv.
Engineering Metabolic Stability: The Role of Oxan-4-yloxy Pyridine Derivatives in Modern Drug Design
Executive Summary In contemporary medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target affinity. High lipophilicity and metabolic liabili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target affinity. High lipophilicity and metabolic liability are primary drivers of clinical attrition. To circumvent these issues, medicinal chemists frequently employ bioisosteric replacements to modulate physicochemical properties without sacrificing pharmacodynamic efficacy[1].
The oxan-4-yloxy pyridine (also referred to as tetrahydropyran-4-yloxy pyridine) scaffold has emerged as a privileged structural motif. By combining the conformational rigidity and hydrophilicity of the oxane (tetrahydropyran) ring with the electron-deficient nature of the pyridine core, this moiety effectively reduces lipophilicity (LogD), increases the fraction of sp³ hybridized carbons (
), and provides profound resistance to cytochrome P450 (CYP450) mediated biotransformation[2]. This whitepaper provides an in-depth mechanistic analysis of this scaffold, supported by comparative data, biotransformation logic, and validated experimental protocols for assessing metabolic stability.
Mechanistic Rationale: Causality Behind the Scaffold
The superior metabolic stability of oxan-4-yloxy pyridine derivatives is not coincidental; it is the result of deliberate steric and electronic engineering.
The Oxan-4-yloxy (Tetrahydropyran) Moiety
Traditional alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to CYP-mediated
-dealkylation. The mechanism involves hydrogen atom transfer (HAT) at the sterically accessible -carbon, followed by oxygen rebound and hemiacetal collapse.
Replacing a simple alkoxy group or a flat phenyl ring with an oxan-4-yloxy group introduces significant steric bulk around the ether linkage. The -carbon is embedded within a secondary, saturated six-membered ring. This steric hindrance prevents the CYP450 active site from optimally positioning the -C-H bond near the catalytic heme iron[3]. Furthermore, the incorporation of the cyclic ether oxygen acts as a hydrogen bond acceptor, lowering the overall LogP and reducing non-specific hydrophobic binding to metabolizing enzymes[4].
The Pyridine Core
Phenyl rings are prone to CYP-mediated aromatic oxidation, leading to the formation of reactive epoxides or phenols. The substitution of a benzene ring with a pyridine ring fundamentally alters the electronic landscape of the molecule. The electronegative nitrogen atom withdraws electron density from the aromatic
-system. This electron deficiency raises the activation energy required for the electrophilic high-valent iron-oxo species (Compound I) of the CYP450 enzyme to attack the ring, thereby dramatically reducing the rate of aromatic hydroxylation.
To illustrate the impact of these structural modifications, the following table summarizes the comparative physicochemical and metabolic parameters of representative scaffolds during a typical lead optimization campaign. Notice the inverse relationship between
and intrinsic clearance ().
Structural Scaffold
HLM (µL/min/mg)
Rat Hepatocyte (µL/min/10⁶ cells)
Primary Metabolic Liability
Methoxy-benzene
4.2
0.15
145.0
85.5
Rapid -demethylation
Methoxy-pyridine
3.5
0.15
82.3
45.2
-demethylation
Cyclohexyloxy-pyridine
4.5
0.45
65.0
38.0
Aliphatic hydroxylation
Oxan-4-yloxy pyridine
2.8
0.42
12.5
8.1
Highly Stable
Note: The oxan-4-yloxy pyridine derivative demonstrates a synergistic reduction in LogD and clearance, validating its use as a premium bioisostere[1].
To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system. The Human Liver Microsome (HLM) assay is the gold standard for assessing Phase I (CYP-mediated) metabolic clearance. The following protocol dictates the precise causality behind each experimental choice.
Reagents and Materials
Test Compound: Oxan-4-yloxy pyridine derivative (10 mM stock in DMSO).
Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL).
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM
. Rationale: Matches physiological pH and provides required for CYP450 catalytic function.
Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase). Rationale: CYP enzymes require a constant supply of reducing equivalents.
Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Acetonitrile instantly denatures proteins to stop the reaction, while the internal standard normalizes LC-MS/MS ionization variability.
Step-by-Step Protocol
Buffer Preparation: Pre-warm the 100 mM Potassium Phosphate buffer to 37°C.
Microsome Dilution: Dilute the HLM stock in the pre-warmed buffer to achieve a working protein concentration of 0.625 mg/mL.
Compound Spiking: Add the test compound to the microsome suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is
0.1% to prevent CYP inhibition).
Pre-Incubation: Aliquot 40 µL of the compound/microsome mixture into a 96-well plate and incubate at 37°C for 5 minutes. Rationale: Ensures the system reaches thermal equilibrium prior to reaction initiation.
Initiation: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well (Final volume = 50 µL; Final protein conc. = 0.5 mg/mL).
Time-Course Sampling: At designated time points (
minutes), immediately transfer the plate to an ice bath.
Quenching: Add 150 µL of the ice-cold Quench Solution (Acetonitrile + IS) to each well. Mix thoroughly via pipetting.
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
Analysis: Transfer 100 µL of the particle-free supernatant to a clean plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound against the internal standard to determine the percentage of parent compound remaining.
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The integration of the oxan-4-yloxy pyridine scaffold represents a sophisticated application of bioisosterism in drug discovery. By strategically combining steric shielding at the ether linkage with the electronic deactivation of the pyridine ring, medicinal chemists can effectively bypass common CYP450 metabolic liabilities. This leads to compounds with prolonged half-lives, lower required clinical dosages, and ultimately, a higher probability of clinical success.
References
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (PMC). Available at:[Link][2]
Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]
Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal - Wiley Online Library. Available at:[Link][3]
Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold
An In-Depth Technical Guide to 4-Alkoxypyridine-2-Carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Alkoxypyridine-2-Carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[1] Their prevalence stems from the pyridine ring's unique electronic properties and its ability to engage in various non-covalent interactions, making it a privileged structure in drug design.[2][3] Among these, the 4-alkoxypyridine-2-carboxylic acid framework has emerged as a particularly valuable motif. The strategic placement of an alkoxy group at the C4 position and a carboxylic acid at the C2 position creates a molecule with distinct regions for interaction, offering a versatile platform for developing highly selective and potent therapeutic agents.[4] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of 4-alkoxypyridine-2-carboxylic acid derivatives, aimed at researchers and scientists in the field of drug development.
Core Synthesis Strategies: Accessing the 4-Alkoxy Scaffold
The primary challenge in synthesizing these derivatives lies in the regioselective introduction of the alkoxy group at the C4 position of the pyridine-2-carboxylic acid core. The most prevalent and efficient method to achieve this is through Nucleophilic Aromatic Substitution (SNAr), which leverages a halogenated precursor.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is highly effective for this scaffold due to the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen, through both inductive (-I) and mesomeric (-M) effects, significantly reduces the electron density at the C2 and C4 positions.[5][6] This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, such as alkoxides. The presence of a good leaving group, typically a halogen like chlorine, at this position facilitates the substitution.[5][6]
The mechanism proceeds via a two-step addition-elimination pathway. The alkoxide nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized across the aromatic system and stabilized by the electronegative nitrogen atom. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final 4-alkoxy product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis of Key Precursor: 4-Chloropyridine-2-Carboxylic Acid Derivatives
The utility of the SNAr strategy hinges on the availability of the 4-chloropyridine-2-carboxylic acid precursor. This intermediate can be synthesized through several routes, most commonly by direct chlorination of pyridine-2-carboxylic acid using thionyl chloride (SOCl₂).[7][8] The reaction often requires a catalyst, such as N,N-dimethylformamide (DMF) or bromine, to proceed efficiently and with high yield.[8][9]
An alternative approach starts from 2-methyl-4-nitropyridine-N-oxide, which undergoes a series of transformations including reaction with hydrochloric acid, deoxygenation, oxidation of the methyl group, and finally esterification to yield the desired product.[10][11] While more steps are involved, this route can be advantageous if the starting material is more readily available.
Table 1: Comparison of Synthetic Routes to Methyl 4-chloropyridine-2-carboxylate.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis of key intermediates and the final target compounds.
Protocol 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate[7]
This protocol describes the chlorination and subsequent esterification of pyridine-2-carboxylic acid. The use of thionyl chloride serves as both the chlorinating agent and the reagent for forming the acid chloride, which is then esterified in situ.
Reaction Setup: Under a nitrogen atmosphere, add anhydrous DMF (3 mL) dropwise to thionyl chloride (50 mL) at 40 °C.
Addition of Starting Material: Add pyridine-2-carboxylic acid (10.00 g, 81.23 mmol) to the mixture in small portions over 20 minutes.
Reflux: Slowly heat the resulting mixture to reflux and maintain for 16 hours. Vigorous SO₂ evolution will be observed.
Workup I (Solvent Removal): Cool the solution to room temperature, dilute with toluene (30 mL), and concentrate under reduced pressure. Repeat this dilution and concentration step twice to ensure complete removal of excess thionyl chloride.
Esterification: Cool the resulting yellow solid in an ice bath (0 °C) and slowly add methanol. Stir the suspension at room temperature for 1 hour.
Workup II (Extraction): Concentrate the mixture under reduced pressure. Dissolve the residue in a saturated aqueous NaHCO₃ solution (200 mL) and extract with ethyl acetate (3 x 100 mL).
Purification: Combine the organic extracts, wash with water (300 mL) and brine (300 mL), and dry over Na₂SO₄. After solvent removal, purify the crude product via silica gel chromatography (ethyl acetate/hexane gradient) to yield methyl 4-chloropyridine-2-carboxylate as a beige solid.
Protocol 2: General Procedure for SNAr to Synthesize 4-Alkoxypyridine-2-carboxylates[12]
This protocol details the substitution of the chloride with an alcohol. The use of powdered NaOH in DMSO is an effective and practical method for generating the nucleophilic alkoxide from the corresponding alcohol.
Reaction Setup: To a solution of the desired alcohol (1.2 equivalents) in anhydrous DMSO, add powdered NaOH (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
Addition of Starting Material: Add methyl 4-chloropyridine-2-carboxylate (1.0 equivalent) to the reaction mixture.
Heating: Heat the mixture to 80-90 °C and monitor the reaction by TLC until the starting material is consumed.
Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 4-alkoxy derivative.
Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Caption: General workflow for the synthesis of 4-alkoxypyridine-2-carboxylic acids.
Therapeutic Applications and Biological Activity
The 4-alkoxypyridine-2-carboxylic acid scaffold is present in molecules with diverse and potent biological activities, underscoring its importance in drug discovery.
Inhibition of Monocarboxylate Transporter 4 (MCT4)
A notable application of this scaffold is in the development of inhibitors for monocarboxylate transporter 4 (MCT4), a protein crucial for lactate efflux in highly glycolytic tumor cells.[4] By preventing lactate transport, MCT4 inhibitors can disrupt the pH balance of cancer cells, leading to intracellular acidification and reduced cell viability. This makes MCT4 an attractive target for cancer therapy.
A potent and selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was developed and shown to inhibit lactate efflux and reduce the viability of cancer cells with high MCT4 expression.[4] This compound demonstrated good pharmacokinetic properties and antitumor activity in a mouse tumor model, highlighting the therapeutic potential of this class of molecules.[4]
Table 2: Bioactivity of Representative Pyridine-2-Carboxylic Acid Derivatives.
Anticancer Activity as Cell Cycle Inhibitors
Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as novel cell cycle inhibitors with significant selectivity for cancer cells over normal proliferating cells.[12] One such compound, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a wide array of human cancer cell lines. Its mechanism of action involves arresting cell cycle progression in mitosis, which subsequently leads to apoptosis.[12] In vivo studies showed significant inhibition of tumor growth in xenograft models, confirming the potential of this scaffold in developing targeted cancer therapies.[12]
Conclusion and Future Outlook
4-Alkoxypyridine-2-carboxylic acid derivatives represent a highly versatile and valuable scaffold in modern drug discovery. Their synthesis is readily achievable through robust and scalable methods like the Nucleophilic Aromatic Substitution reaction on a readily accessible 4-chloro precursor. The unique electronic and structural features of this framework allow for the development of potent and selective inhibitors against a range of biological targets, as exemplified by their successful application in creating inhibitors of MCT4 and cell cycle progression for cancer therapy. As our understanding of complex disease biology deepens, the rational design of new derivatives based on this core structure will undoubtedly continue to yield novel therapeutic candidates with improved efficacy and safety profiles.
References
Title: JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride
Source: Google Patents
URL
Title: CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride
Source: Google Patents
URL
Title: How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
Source: Chemistry Stack Exchange
URL: [Link]
Title: Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka
Source: Eureka
URL: [Link]
Title: WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride
Source: Google Patents
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Title: Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals
Source: Arkivoc
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Title: Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids
Source: PubMed
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Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology
Source: PubMed
URL: [Link]
Title: Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo
Source: Filo
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Title: Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers
Source: Scholar Commons
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Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors
Source: PubMed
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Title: Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells
Source: PubMed
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Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives
Source: MDPI
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Comprehensive Solubility Profiling of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid: Thermodynamic Behavior in Aqueous and Organic Systems
Executive Summary The evaluation of solubility profiles for zwitterionic drug intermediates is a critical phase in pharmaceutical development. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) presents a uni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evaluation of solubility profiles for zwitterionic drug intermediates is a critical phase in pharmaceutical development. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) presents a unique physicochemical challenge: it combines a highly polar, pH-sensitive zwitterionic core (pyridine-2-carboxylic acid) with a moderately lipophilic, hydrogen-bonding cyclic ether (oxan-4-yloxy group). This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, detailing the causality behind its phase distribution and establishing self-validating experimental protocols for rigorous thermodynamic profiling.
Structural Thermodynamics & Speciation
To predict and measure the solubility of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, one must first deconstruct its functional groups. The molecule is a derivative of picolinic acid (pyridine-2-carboxylic acid), which inherently acts as an ampholyte[1].
Carboxylic Acid Moiety: Acts as a hydrogen bond donor (HBD) and acceptor (HBA). In unsubstituted picolinic acid, the
of picolinic acid is ~5.3 to 5.5[2]. However, the addition of the oxan-4-yloxy group at the 4-position fundamentally alters the electron density. The ether oxygen donates electron density into the pyridine ring via resonance, increasing the basicity of the nitrogen.
Oxan-4-yloxy (Tetrahydropyran) Ring: Introduces steric bulk and lipophilicity while retaining HBA capacity through the ether oxygen.
Because the molecule possesses both an acidic and a basic center, it exists in multiple ionization states depending on the pH of the environment. The crystalline lattice energy is dominated by strong intermolecular ionic interactions (carboxylate to pyridinium) in the solid state, which requires significant solvation energy to disrupt[3].
Fig 1. pH-dependent speciation and charge distribution of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid.
Aqueous Solubility Profile (pH-Dependent)
The aqueous solubility of zwitterions follows a characteristic "U-shaped" or "V-shaped" curve when plotted against pH[3].
The Causality of the U-Shaped Curve
At the isoelectric point (pI) —calculated as the average of the two
values (estimated at pH ~3.75)—the molecule exists almost entirely as a neutral zwitterion. In this state, the net charge is zero. The lack of a net charge minimizes ion-dipole interactions with water, forcing the solubility down to its baseline, known as the intrinsic solubility () .
Conversely, at extreme pH values (e.g., pH 1.0 or pH 8.0), the molecule becomes fully protonated (cationic) or fully deprotonated (anionic). The introduction of a net charge dramatically increases the hydration energy, allowing water molecules to efficiently break the crystalline lattice, thereby exponentially increasing solubility.
Acidic proton; slightly stabilized by the electron-rich pyridine ring.
(Pyridine N)
~6.0
Basic nitrogen; basicity enhanced by resonance from the 4-oxan ether linkage.
Isoelectric Point (pI)
~3.75
Point of minimum aqueous solubility ().
LogP (Neutral)
0.8 - 1.2
Moderate lipophilicity driven by the oxan ring, balanced by the polar core.
Organic Solvent Solubility Matrix
Understanding the solubility in organic solvents is imperative for crystallization, purification, and formulation. The oxan ring enhances solubility in moderately polar organic solvents compared to unsubstituted picolinic acid, but the zwitterionic core still dictates the overall profile.
Table 2: Organic Solvent Solubility Profile
Solvent Class
Example Solvents
Predicted Solubility
Causality & Solvation Mechanism
Highly Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Strong dipole-dipole interactions disrupt the zwitterionic lattice. DMSO acts as a strong HBA for the carboxylic acid.
Polar Protic
Methanol, Ethanol
Moderate (10-30 mg/mL)
Alcohols provide both HBA and HBD capabilities, solvating both the pyridine nitrogen and the carboxylate group.
Halogenated
Dichloromethane
Low (<5 mg/mL)
Insufficient polarity to break the strong ionic lattice of the zwitterion, despite the lipophilic oxan ring.
Non-Polar
Hexane, Heptane
Insoluble (<0.1 mg/mL)
Complete lack of H-bonding or dipole interactions; cannot overcome the high crystal lattice energy.
Self-Validating Experimental Methodologies
To empirically validate the theoretical profiles above, rigorous methodologies must be employed. The Saturation Shake-Flask (SSF) method is the gold standard for equilibrium solubility[4]. However, when dealing with ampholytes, the protocol must be heavily modified to prevent systemic errors.
Modified Saturation Shake-Flask (SSF) Protocol
Standard SSF protocols often fail for zwitterions because the dissolution of the drug itself alters the pH of the buffer[4]. The following protocol integrates a self-validating feedback loop to ensure thermodynamic accuracy.
Step-by-Step Methodology:
Solid Excess Preparation: Weigh approximately 10 mg of crystalline 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid into a 5 mL glass vial. Causality: Glass is mandated over polypropylene to prevent hydrophobic adsorption of the oxan moiety onto the vial walls.
Buffer Addition: Add 2 mL of a high-capacity universal buffer (e.g., Britton-Robinson buffer) adjusted to the target pH (ranging from pH 1.0 to 10.0).
Equilibration: Seal the vial and place it in an orbital shaker at 37 ± 0.1 °C and 150 rpm for 24 to 48 hours. Causality: 24 hours is the minimum time required to ensure the solid-liquid interface reaches true thermodynamic equilibrium[4].
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37 °C. Causality: Centrifugation is strictly preferred over syringe filtration. Filters can selectively bind the lipophilic oxan ring or shed particulates, artificially skewing the concentration data[5].
Self-Validating pH Check (Critical Step): Extract a small aliquot of the clear supernatant and measure its pH. Causality: Because the molecule is an acid/base, its dissolution will consume or release protons. If the final pH deviates by >0.05 units from the initial buffer pH, the data point must be plotted against the final pH, not the initial pH. This self-validation prevents catastrophic misinterpretation of the U-shaped curve.
Quantification: Dilute the remaining supernatant with the mobile phase and analyze via HPLC-UV at the molecule's isosbestic point to determine the exact concentration.
To determine the optimal solvent system for crystallization, a dynamic addition protocol is used.
Step-by-Step Methodology:
Initial Solvation: Place 50 mg of the compound in a glass vial equipped with a magnetic stir bar.
Titration: Incrementally add a polar aprotic solvent (e.g., DMSO) in 50 µL aliquots at 25 °C until visual dissolution is achieved. This establishes the primary solubility limit.
Anti-Solvent Precipitation: Slowly titrate an anti-solvent (e.g., Heptane or Ethyl Acetate) into the clear solution until persistent turbidity is observed.
Causality: The oxan ring will favor interaction with the anti-solvent, but once the dielectric constant of the mixture drops below the threshold required to solvate the zwitterionic core, the lattice energy takes over, forcing rapid crystallization. This defines the metastable zone width for the compound.
References
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. 3
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. 4
LookChem Database. Cas 98-98-6, Picolinic acid Chemical Properties & pKa.1
PubChem, National Institutes of Health. Picolinic acid | C6H5NO2 | CID 1018.6
Bovine Metabolome Database. Showing metabocard for Picolinic acid (BMDB0002243).2
MDPI Pharmaceuticals (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements.5
SciTechnol (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant.Link
Biological activity of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid analogs
An In-depth Technical Guide to the Biological Activity of 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid Analogs For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid scaffold and its analogs, a class of molecules at the forefront of therapeutic innovation. We will dissect their mechanism of action, structure-activity relationships, and clinical significance, with a particular focus on their role as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase.
Introduction: A Novel Scaffold for Mimicking Hypoxia
The 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid core structure represents a significant advancement in medicinal chemistry, primarily recognized for its potent biological activity as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes.[1][2] These small molecule inhibitors are designed to mimic the body's natural response to low oxygen levels, or hypoxia.[3] By stabilizing the HIF transcription factor, these compounds trigger a cascade of physiological responses, most notably the production of erythropoietin (EPO) and improved iron metabolism, which are crucial for the formation of red blood cells.[1][4]
One of the most prominent analogs from this class is Vadadustat (also known as AKB-6548), an orally administered drug developed for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[1][3][5] The therapeutic approach of using HIF-PH inhibitors (HIF-PHIs) like Vadadustat offers a novel alternative to traditional treatments with exogenous erythropoiesis-stimulating agents (ESAs).[2][6] This guide will explore the intricate molecular mechanisms, key experimental protocols for evaluation, and the broad therapeutic potential of this promising class of compounds.
Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase
The therapeutic effect of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid analogs is rooted in their ability to modulate the HIF signaling pathway, a master regulator of the cellular response to oxygen availability.[5]
The HIF Pathway: The Body's Oxygen Sensor
The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a stable, constitutively expressed β-subunit (HIF-β).[5] The fate of the HIF-α subunit is directly dictated by the cellular oxygen concentration:
Under Normoxic (Normal Oxygen) Conditions: HIF-α is continuously targeted for destruction. A family of enzymes known as HIF Prolyl Hydroxylases (PHDs) use oxygen to hydroxylate specific proline residues on the HIF-α subunit.[5] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and tag HIF-α for rapid degradation by the proteasome.[5][7]
Under Hypoxic (Low Oxygen) Conditions: The activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, oxygen. This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation within the cell.[1]
Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) on the DNA. This action activates the transcription of a wide array of genes that help the body adapt to low oxygen, including those involved in erythropoiesis (EPO production), iron metabolism, angiogenesis (VEGF), and metabolic adaptation.[1][5]
Pharmacological Intervention: Mimicking Hypoxia
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid analogs function as competitive inhibitors of the PHD enzymes.[8] They are structural mimics of 2-oxoglutarate, a key co-substrate for the hydroxylation reaction catalyzed by PHDs.[5][9] By binding to the active site of the PHD enzymes, these analogs prevent the hydroxylation and subsequent degradation of HIF-α, even in the presence of normal oxygen levels.[5]
This inhibition leads to the stabilization of HIF, which in turn stimulates the endogenous production of erythropoietin, primarily in the kidneys and liver.[1][10] Furthermore, HIF stabilization enhances iron availability by regulating genes involved in iron absorption and mobilization, creating a coordinated and physiological erythropoietic response.[1][2] This dual action on both EPO production and iron homeostasis is a key advantage in treating the complex anemia associated with chronic kidney disease.[3][9]
Caption: Mechanism of HIF-PH inhibitors.
Key Analog Profile: Vadadustat
Vadadustat is a leading example of the 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid class and serves as an excellent model for understanding the properties of these analogs.[3][5]
Property
Description
Reference
Mechanism
Reversible, competitive inhibitor of HIF-PH enzymes (PHD1, PHD2, and PHD3).
Assessing the biological activity of novel analogs requires a systematic approach involving both in vitro and in vivo models. The protocols must be robust and self-validating to ensure data integrity.
In Vitro Protocol: PHD2 Inhibition Assay
The primary in vitro screen for this class of compounds is a biochemical assay to quantify their inhibitory effect on PHD enzymes. A common method is a fluorescence polarization (FP)-based assay.
Principle: This assay measures the binding of a fluorescently-labeled HIF-α peptide to the VHL complex. PHD2 hydroxylates the peptide, enabling VHL binding and resulting in a high FP signal. An inhibitor will prevent hydroxylation, leaving the peptide unbound and resulting in a low FP signal.
Step-by-Step Methodology:
Reagent Preparation:
Prepare assay buffer (e.g., Tris-HCl, pH 7.5, with Tween-20 and DTT).
Reconstitute recombinant human PHD2 enzyme, VHL E3 ligase complex, and the fluorescently labeled HIF-α peptide substrate.
Prepare serial dilutions of the test analog (e.g., Vadadustat as a positive control) and a vehicle control (e.g., DMSO).
Prepare a solution of co-factors: Fe(II), 2-oxoglutarate, and ascorbate.
Reaction Incubation:
In a 384-well microplate, add the test analog/control to designated wells.
Add the PHD2 enzyme and HIF-α peptide substrate to all wells.
Initiate the hydroxylation reaction by adding the co-factor solution.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection:
Stop the enzymatic reaction by adding a solution containing EDTA and the VHL E3 ligase complex.
Incubate for an additional period to allow for VHL-peptide binding (e.g., 30 minutes).
Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
Calculate the percent inhibition for each concentration of the test analog relative to the positive (no inhibitor) and negative (no enzyme) controls.
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Experimental Workflow: Rodent Model of Renal Anemia
To assess the therapeutic effect, a well-established animal model, such as the 5/6 nephrectomy model in rats, is used to simulate CKD-induced anemia.[8]
Caption: In vivo workflow for evaluating erythropoietic efficacy.
Therapeutic Applications and Future Directions
The primary clinical application for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid analogs is the treatment of anemia of CKD.[2][6] This approach offers several potential advantages over traditional ESA therapy, including oral administration, a more physiological regulation of EPO levels, and improved iron utilization which may reduce the need for intravenous iron supplementation.[6][9]
Beyond renal anemia, the ability of HIF-PH inhibitors to induce a controlled hypoxic response has opened up numerous avenues for further research. Potential therapeutic areas include:
Inflammatory Diseases: HIF stabilization can have anti-inflammatory effects and promote tissue repair.[7]
Ischemic and Tissue Injuries: Upregulating HIF-1α may protect against tissue damage in conditions like stroke and improve wound healing.[7]
Myocardial Infarction: Pre-clinical studies suggest a protective role in the heart following ischemic injury.
However, the broad effects of HIF activation also warrant caution. A key concern is the potential for promoting angiogenesis through VEGF, which could theoretically exacerbate conditions like diabetic retinopathy or promote tumor growth.[9] Ongoing research is focused on developing analogs with greater selectivity for HIF-2α (the primary driver of EPO production) over HIF-1α and carefully defining dosing regimens to maximize therapeutic benefit while minimizing off-target risks.[12]
Conclusion
The 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid scaffold has given rise to a powerful new class of oral therapeutics that function by inhibiting HIF prolyl hydroxylase. Analogs like Vadadustat have demonstrated significant efficacy in treating anemia of chronic kidney disease by physiologically coordinating erythropoietin production and iron metabolism. As our understanding of the HIF pathway deepens, these compounds hold immense promise not only for anemia but also for a range of other ischemic and inflammatory conditions, marking a significant step forward in harnessing the body's own adaptive mechanisms to treat disease.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Vadadustat?
Xagena. (2014). Vadadustat, a potentially novel approach to treat anemia related to chronic kidney disease in patients who are not dependent on dialysis.
National Center for Biotechnology Information. (n.d.). Vadadustat. PubChem.
MDPI. (2025, October 28). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
PMC. (n.d.). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications.
Fresenius Medical Care. (n.d.). What Is So Exciting About HIF?
PMC. (n.d.). Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies.
U.S. Food and Drug Administration. (2024, March 26). 215192Orig1s000 OTHER REVIEW(S).
ResearchGate. (n.d.). (PDF) Preclinical Characterization of Vadadustat (AKB-6548)
Frontiers. (2022, February 23).
ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Benchchem. (n.d.). 4-(pyridin-2-ylamino)
(n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
MDPI. (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.
MDPI. (2021, April 24). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
Semantic Scholar. (2024, July 11).
ResearchGate. (2024, February 14).
PubMed. (2016, December 22). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
PMC. (n.d.).
ResearchGate. (2018, March 28). (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones.
ResearchGate. (2010, October 1). (PDF) The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands.
MDPI. (2024, August 18). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease.
ResearchGate. (n.d.). FDA approved drugs derived from the isomers of pyridine carboxylic....
Application Note: Synthesis Protocols for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
& Ester Hydrolysis Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-(oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid)....
Author: BenchChem Technical Support Team. Date: March 2026
& Ester Hydrolysis
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-(oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid). This scaffold is a critical intermediate in the development of GLP-1 receptor agonists and glucokinase activators. The method utilizes a nucleophilic aromatic substitution (
) of methyl 4-chloropicolinate with tetrahydro-2H-pyran-4-ol, followed by controlled saponification.
Key Advantages of this Protocol:
Regiospecificity: Exploits the electronic activation of the 4-position in picolinate systems.
Scalability: Avoids transition metal catalysts (Pd/Cu), reducing cost and heavy metal scavenging requirements.
Purification: Optimized isoelectric precipitation minimizes the need for preparative HPLC.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the ether linkage. The pyridine ring is electron-deficient, activated by both the ring nitrogen and the electron-withdrawing carboxylate at the 2-position. This makes the 4-position highly susceptible to nucleophilic attack by alkoxides.
Strategic Logic
Electrophile Selection: Methyl 4-chloropicolinate is chosen over the bromo-analog due to cost-efficiency and sufficient reactivity. The ester group serves a dual purpose: it activates the ring for
and protects the carboxylic acid.
Nucleophile Activation: Tetrahydro-2H-pyran-4-ol is a secondary alcohol with moderate steric bulk. We utilize Sodium Hydride (NaH) to generate the irreversible alkoxide, ensuring rapid kinetics at lower temperatures compared to weaker bases like
.
Hydrolysis: Lithium Hydroxide (LiOH) is selected for saponification due to its compatibility with THF/Water systems and ease of workup compared to NaOH.
Reaction Scheme (Graphviz)
Caption: Two-step synthesis pathway involving
coupling followed by ester hydrolysis.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(tetrahydro-2H-pyran-4-yloxy)picolinate
Apparatus Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Alkoxide Formation:
Charge the flask with Tetrahydro-2H-pyran-4-ol (1.22 g) and anhydrous DMF (10 mL).
Cool the solution to 0 °C using an ice bath.
Carefully add NaH (0.52 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
Stir at 0 °C for 30 minutes to ensure complete deprotonation.
Coupling:
Dissolve Methyl 4-chloropicolinate (1.72 g) in anhydrous DMF (10 mL) in a separate vial.
Add the electrophile solution dropwise to the alkoxide mixture at 0 °C.[1]
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) .
Stir for 2–4 hours.
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting chloride (Rt ~ 2.1 min) should disappear, replaced by the product (Rt ~ 1.8 min).
Workup:
Quench the reaction by slowly adding saturated
solution (20 mL) at 0 °C.
Extract with Ethyl Acetate (
mL).
Wash combined organics with water (
mL) and brine ( mL) to remove DMF.
Dry over
, filter, and concentrate in vacuo.
Purification:
The crude residue is typically pure enough for the next step. If necessary, purify via flash chromatography (
, 0-40% EtOAc in Hexanes).
Yield Expectation: 85-92% (Pale yellow oil or solid).
Step 2: Hydrolysis to 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Application Notes and Protocols for Amide Bond Formation: Coupling 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid with Amines
Authored for Researchers, Scientists, and Drug Development Professionals The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in medicinal chemistry and drug development.[...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in medicinal chemistry and drug development.[1][2] This guide provides a detailed examination of the reaction conditions for coupling 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid with various amines. Given the electronic nature of the pyridine-2-carboxylic acid moiety, which can influence reactivity, careful selection of coupling reagents, solvents, and bases is crucial for achieving high yields and purity.[3]
Introduction to the Coupling Reaction
The target carboxylic acid, 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, possesses a pyridine ring which can impact the reactivity of the carboxylic acid at position 2. The nitrogen atom in the pyridine ring can act as a base, potentially complicating the reaction, but also offers opportunities for anchimeric assistance in certain coupling mechanisms.[4] The choice of coupling strategy will depend on several factors, including the steric and electronic properties of the amine, the potential for racemization if chiral centers are present, and the desired scale of the reaction.[5][6]
Selecting the Appropriate Coupling Reagent
A variety of coupling reagents are available for amide bond formation, each with its own mechanism and optimal conditions.[7] The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.[8]
2.1. Carbodiimides: EDC in Combination with Additives
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct via aqueous workup.[5][9] For efficient coupling and to suppress side reactions like racemization, EDC is almost always used with an additive.[10][11]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then attacked by the amine to form the amide bond. However, this intermediate is unstable and can rearrange to an N-acylurea byproduct. Additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[5][11] HOAt is generally considered more reactive than HOBt.[11]
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) is required to neutralize the HCl salt of EDC and the proton generated during the reaction.[5][13]
Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[14][15]
Temperature: The reaction is typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[16]
2.2. Uronium/Aminium Salts: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging couplings involving sterically hindered or electron-deficient amines.[4][17]
Mechanism of Action: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] The amine then attacks this active ester to yield the final amide product.[18] The nitrogen atom in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling.[4]
Base: A non-nucleophilic base like DIPEA (2.0-5.0 eq) is essential.[18]
Solvent: Anhydrous polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP) are preferred.[8]
Temperature: The reaction is typically run at room temperature.[13]
2.3. Phosphonium Salts: PyBOP and Alternatives
(Benzotriazol-1-yloxi)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another efficient coupling reagent. Phosphonium salts are known for high coupling efficiency and low racemization risk.[8]
Mechanism of Action: Similar to uronium salts, phosphonium reagents react with the carboxylate to form a reactive ester intermediate, which then reacts with the amine. An advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[1]
In a round-bottom flask, dissolve the 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[8][18]
Add DIPEA (2.0-3.0 equiv) to the reaction mixture.[18]
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[18]
Add the amine (1.0-1.2 equiv) to the reaction mixture.[18]
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[18]
Once the reaction is complete, proceed with the workup.
Workup Procedure:
Dilute the reaction mixture with an organic solvent like ethyl acetate.[19]
Wash the organic layer sequentially with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine.[19]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]
Visualization of Workflows and Mechanisms
Caption: General experimental workflow for amide coupling reactions.
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting and Optimization
Low Yield: If the yield is low, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[18] For sterically hindered substrates, switching to a more powerful coupling reagent like HATU is often beneficial.[4] Increasing the reaction time or temperature may also improve conversion, but this should be done cautiously to avoid side reactions.[17]
Side Reactions: The formation of N-acylurea byproduct with carbodiimide reagents can be minimized by using an additive like HOBt or HOAt and maintaining a low reaction temperature during the activation step.[6] Guanidinylation of the amine can occur with uronium reagents like HATU if the coupling reagent is in excess or if the amine is exposed to it before the carboxylic acid is fully activated.[4]
Racemization: To minimize racemization of chiral carboxylic acids, use of additives like HOBt or HOAt is crucial.[11] Running the reaction at lower temperatures can also help. HATU is known to suppress epimerization effectively.[4]
Solubility Issues: If the starting materials or products have poor solubility in common solvents like DMF or DCM, consider using NMP or solvent mixtures.[14][20] For particularly challenging cases, mixtures containing DMSO, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP) can be employed.[14][20]
Conclusion
The successful coupling of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid with amines relies on the judicious selection of reaction components and conditions. For routine couplings, EDC/HOBt offers a cost-effective and reliable method. For more challenging substrates, such as sterically hindered or electron-poor amines, the use of a more potent coupling reagent like HATU is recommended to ensure high yields and purity of the desired amide product. Careful monitoring and optimization of the reaction parameters are key to achieving the desired outcome in drug discovery and development projects.
References
BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]
Kuroda, H., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
BenchChem. (2025).
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
Due-Hansen, M. E., et al. (2015).
PMC. (n.d.).
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
BenchChem. (2025). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride. BenchChem.
ResearchGate. (2015). (PDF)
American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
PMC. (2017).
Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
ChemRxiv. (n.d.).
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Application Note: Preparation of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid
Abstract & Introduction This application note details a robust, scalable protocol for the synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid . This structural motif serves as a critical intermediate in the develo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This application note details a robust, scalable protocol for the synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid . This structural motif serves as a critical intermediate in the development of kinase inhibitors (e.g., MET, ALK, JAK) where the tetrahydropyran ring provides improved metabolic stability and solubility compared to carbocyclic analogs.
The synthesis utilizes a Nucleophilic Aromatic Substitution (
) strategy, leveraging the electron-deficient nature of the pyridine ring activated by the 2-carboxylate group. This is followed by a regioselective saponification to yield the free acid. This guide prioritizes process safety, impurity control, and reproducibility.
Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage. The forward synthesis couples a commercially available 4-chloropicolinate ester with tetrahydro-2H-pyran-4-ol, followed by ester hydrolysis.
Figure 1: Retrosynthetic strategy isolating the key ether bond formation.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The alkoxide generated from the alcohol attacks the C4 position of the pyridine. The ester at C2 withdraws electron density, stabilizing the Meisenheimer-like intermediate and facilitating chloride displacement.
Protocol:
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.
Excess alcohol is difficult to remove; too little leads to incomplete conversion.
Stick to 1.1 eq; wash organic layer thoroughly.
pH Adjustment (Stage 2)
pH 3.0 – 4.0
pH < 2: Pyridine nitrogen protonates, increasing water solubility (yield loss). pH > 5: Salt form remains.
Use pH meter; add HCl slowly.
Troubleshooting Guide
Problem: Low yield in Stage 1.
Root Cause:[8][9][10] NaH quality degraded (absorbed moisture).
Fix: Use fresh NaH or switch to Potassium tert-butoxide (KOtBu) (1.2 eq) in THF.
Problem: Product is an oil after Stage 2 acidification.
Root Cause:[8][9][10] Presence of residual THF or impurities.
Fix: Evaporate all organic solvents before acidification. Triturate the oil with diethyl ether or hexanes to induce crystallization.
References
General Synthesis of 4-Alkoxypyridines
Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc, vol. 2018, no.[11] 7, pp. 358-369. Link
Relevance: Establishes the standard
conditions (NaH/DMSO or DMF) for displacing 4-chloro groups on pyridine rings with alcohols.
Picolinate Chemistry & Functionalization
"Methyl 4-chloropicolinate Synthesis." ChemicalBook. Link
Relevance: Provides physical properties and reactivity profile of the starting electrophile.
Tetrahydropyran Functionalization
"Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles." BenchChem Application Notes. Link
Relevance: Discusses the nucleophilicity and stability of tetrahydropyran deriv
Analogous Patent Procedures
WO2024018354A1.[12] "A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids."[12][13] WIPO. Link
Relevance: Validates the industrial viability of synthesizing substituted picolinic acids via halo-pyridine intermedi
Application Note: 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid in Metal Catalysis
This Application Note and Protocol guide details the use of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(Tetrahydro-2H-pyran-4-yloxy)picolinic acid ) as a specialized ancillary ligand in Palladium-catalyz...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(Tetrahydro-2H-pyran-4-yloxy)picolinic acid ) as a specialized ancillary ligand in Palladium-catalyzed C–H functionalization.
Executive Summary
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a rationally designed bidentate (N,O) ligand belonging to the 4-alkoxypicolinic acid family. It is engineered to overcome specific limitations of unsubstituted picolinic acid and 4-hydroxypicolinic acid in transition metal catalysis, particularly Palladium (Pd)-catalyzed C–H activation.
Unlike 4-hydroxypicolinic acid, which can suffer from unproductive tautomerization (pyridone formation) that sequesters the catalyst, the 4-oxan-4-yloxy substituent locks the aromatic pyridine structure while providing a strong Electron Donating Group (EDG) effect. This enhances the nucleophilicity of the pyridine nitrogen, stabilizing high-valent Pd(IV) intermediates and facilitating the rate-limiting C–H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway. Furthermore, the tetrahydropyran (oxan) ring confers superior solubility in polar organic solvents compared to simple alkoxy chains, making it an ideal ligand for complex pharmaceutical synthesis.
Key Advantages
Electronic Activation: The C4-alkoxy group increases electron density on the metal center, promoting oxidative addition and stabilizing high-valent species.
Structural Integrity: Prevents the formation of catalytically inactive pyridone tautomers observed with 4-hydroxy derivatives.
Solubility Profile: The oxan-4-yl moiety improves solubility in reaction media (e.g., t-Amyl alcohol, HFIP, MeOH) without introducing excessive lipophilicity.
Mechanistic Insight & Ligand Design
The efficacy of this ligand stems from its ability to support the Pd(II)/Pd(IV) catalytic cycle. In C–H activation, the ligand plays a dual role:
Ligation: Coordinates to Pd(II) to modulate the electrophilicity of the metal.
Internal Base: The carboxylate moiety assists in the deprotonation of the C–H bond.
Comparative Ligand Analysis
Feature
Picolinic Acid (Unsubstituted)
4-Hydroxypicolinic Acid
4-(Oxan-4-yloxy)picolinic Acid
Electronic Effect
Neutral
EDG (Strong)
EDG (Moderate-Strong)
Tautomerism
None
High (Pyridone formation)
None (Locked Pyridine)
Solubility
Moderate
Low (H-bonding aggregates)
High (Ether linkage)
Catalytic Role
Baseline Standard
Often Inactive (Sequestered)
High Turnover / Stability
Catalytic Cycle Visualization
The following diagram illustrates the role of the ligand in a typical Pd-catalyzed C(sp3)–H arylation cycle.
Figure 1: Catalytic cycle for Pd(II)-catalyzed C–H functionalization.[1][2] The 4-(Oxan-4-yloxy)picolinic acid ligand stabilizes the Pd(II) species during the CMD step and supports the high-valent Pd(IV) intermediate.
Experimental Protocol
Protocol A: Pd-Catalyzed
-C(sp3)–H Arylation of Primary Amines
Objective: Site-selective arylation of a primary amine using a transient directing group (TDG) strategy or picolinamide auxiliary, enhanced by the 4-(Oxan-4-yloxy)picolinic acid ligand.
Scope: This protocol is optimized for aliphatic amines.
Base: Ag₂CO₃ (1.0 equiv) or K₂HPO₄ (2.0 equiv) depending on substrate sensitivity.
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.
Additives: If using free amines, a transient directing group (e.g., glyoxylic acid) may be required. If the substrate is already a picolinamide, this ligand acts as an external promoter.
Step-by-Step Procedure
Catalyst-Ligand Pre-complexation (Critical Step):
In a 1-dram vial, weigh Pd(OAc)₂ (2.24 mg, 0.01 mmol) and 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (4.74 mg, 0.02 mmol).
Add 0.5 mL of the reaction solvent (e.g., HFIP).
Stir at room temperature for 15 minutes. The solution should turn from orange-brown to a clearer yellow-orange, indicating coordination (formation of the Pd(L)₂ species).
Reaction Assembly:
To a clean, oven-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add the Substrate (0.1 mmol) and Aryl Iodide (0.15 mmol).
Add the Base (Ag₂CO₃, 27.5 mg, 0.1 mmol). Note: Silver salts often act as both base and halide scavenger.
Transfer the pre-complexed Catalyst/Ligand solution into the reaction vial.
Rinse the catalyst vial with an additional 0.5 mL of solvent and add to the reaction (Total volume ~1.0 mL, 0.1 M).
Reaction Execution:
Seal the vial with a Teflon-lined cap.
Heat the reaction block to 80–100 °C .
Stir vigorously (800 rpm) for 12–24 hours.
Monitoring: Check reaction progress via LC-MS or TLC after 4 hours. The high solubility of the ligand ensures a homogeneous catalytic system, often leading to faster conversion than unsubstituted picolinic acid.
Work-up & Purification:
Cool the mixture to room temperature.
Filter the mixture through a short pad of Celite to remove silver salts and Pd black. Rinse with Ethyl Acetate or DCM.
Concentrate the filtrate under reduced pressure.
Purify via silica gel flash chromatography. (The ligand is polar and acidic; it will likely remain on the column or elute very late, separating easily from the non-polar arylated product).
Workflow Diagram
Figure 2: Experimental workflow for C–H arylation using the target ligand.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning or poor solubility of base.
Switch solvent to HFIP (increases acidity/proton shuttle efficiency). Ensure ligand:metal ratio is strictly 2:1.
Pd Black Formation
Ligand dissociation at high T.
The 4-alkoxy ligand is robust, but if decomposition occurs, lower Temp to 80°C and increase time.
Regioselectivity Issues
Competitive directing groups.
This ligand is bulky (oxan-4-yl). It generally reinforces steric steering away from the most crowded positions.
References
General Picolinic Acid Ligand Effects
Mechanistic role of picolinic acid in C-H activation: Engle, K. M., et al. "Ligand-Accelerated C–H Activation." Accounts of Chemical Research, 2015.
Comparison of 4-substituted ligands: Zhang, Z.-Z., et al. "Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C–H Activation." Chemistry – A European Journal, 2014. Link
Specific Ligand Class Applications
Picolinic acid as optimal template:[3] "Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides." NIH / PMC, 2016. Link
Chemical Data & Availability
Product Data: "4-(Oxan-4-yloxy)pyridine-2-carboxylic acid."[4][5][6] Sigma-Aldrich / Merck Catalog. Link
Optimization of Nucleophilic Aromatic Substitution to Form Oxan-4-yloxy Pyridines
Strategic Context: The Oxan-4-yl Ether Motif in Drug Discovery The introduction of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) ether moiety onto a pyridine scaffold is a high-value transformation in medicinal chemistry. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context: The Oxan-4-yl Ether Motif in Drug Discovery
The introduction of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) ether moiety onto a pyridine scaffold is a high-value transformation in medicinal chemistry. This structural motif serves two critical functions in lead optimization:
Physicochemical Modulation: The tetrahydropyran ring lowers lipophilicity (
) compared to cyclohexyl analogs while maintaining steric bulk, often improving metabolic stability and aqueous solubility.
Pharmacophore Extension: The ether linkage provides a rotational vector that allows the pyran oxygen to engage in hydrogen bonding or dipole interactions within a binding pocket.
While Palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful tool, Nucleophilic Aromatic Substitution (
) remains the preferred industrial route for activated pyridines due to its cost-effectiveness, absence of heavy metal residuals, and scalability. However, the reaction between a secondary alcohol (oxan-4-ol) and a halopyridine presents specific kinetic challenges that require rigorous optimization.
Mechanistic Insight & Causality[1]
To optimize this reaction, one must understand the rate-determining step (RDS). The
mechanism on pyridine proceeds via a stepwise addition-elimination pathway involving a Meisenheimer complex .
The Kinetic Challenge
Nucleophile: Oxan-4-ol is a secondary alcohol. It is sterically more hindered and less nucleophilic than primary alcohols (e.g., methanol), often requiring deprotonation to the alkoxide to proceed at useful rates.[1]
Electrophile: The pyridine ring must be sufficiently electron-deficient.
Regioselectivity: Substitution occurs preferentially at C-2 and C-4 . Attack at these positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, significantly lowering the activation energy (see Diagram 1).
Leaving Group (LG) Effect: Unlike
or reactions, the bond breaking of the C-LG bond is not usually the RDS. The RDS is the nucleophilic attack. Therefore, highly electronegative leaving groups that stabilize the intermediate (F > Cl ≈ Br > I) accelerate the reaction.
Diagram 1: Mechanistic Pathway & Regioselectivity
Caption: The
mechanism highlights the stabilization of the anionic intermediate. Attack at C-3 fails to utilize the ring nitrogen for stabilization, necessitating Pd-catalysis for such substrates.
Critical Optimization Parameters
The following matrix summarizes the impact of key variables on the yield of oxan-4-yloxy pyridines.
Table 1: Optimization Matrix for Secondary Alkoxide
[1]
Parameter
Recommendation
Mechanistic Rationale
Base
NaH (60% disp.) or KOtBu
Secondary alcohols require full deprotonation to generate the active alkoxide. Carbonate bases () are often too weak unless the pyridine is highly activated (e.g., nitro-substituted).
Solvent
DMF, NMP, or DMSO
Polar aprotic solvents solvate the cation (, ), leaving the alkoxide "naked" and highly reactive.[1] THF is a cleaner alternative but may require higher temperatures (sealed tube).
Leaving Group
F > Cl > Br
Fluorine's high electronegativity lowers the LUMO energy of the pyridine, accelerating the rate-determining nucleophilic attack. Use fluoropyridines for difficult substrates.
Stoichiometry
1.2 - 1.5 eq. Alcohol
The alcohol is the cheaper reagent. Excess ensures complete consumption of the pyridine.
Water Content
< 0.1% (Strictly Anhydrous)
Hydroxide ions (generated from trace water) compete with the alkoxide, leading to the formation of pyridone byproducts (hydrolysis).
Protocol 1: High-Yield Batch Synthesis (The "Gold Standard")
This protocol utilizes Sodium Hydride (
) in DMF. It is the most robust method for coupling oxan-4-ol with chloropyridines lacking strong electron-withdrawing groups (EWGs).
Safety Note:
releases hydrogen gas. Perform in a well-ventilated fume hood. DMF is hepatotoxic; avoid skin contact.
Base: Sodium Hydride (60% dispersion in mineral oil) [2.2 equiv if using HCl salt; 1.2 equiv if free base][1]
Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)
Step-by-Step Procedure
Alkoxide Formation:
Flame-dry a round-bottom flask and cool under
or Ar atmosphere.
Add
(1.2 equiv) and wash with dry hexane (optional, to remove oil) or suspend directly in anhydrous DMF (half of total volume).[1]
Cool the suspension to 0 °C.
Add Oxan-4-ol (1.2 equiv) dropwise (if liquid) or as a solution in DMF.
Observation: Gas evolution (
) will occur. Stir at 0 °C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation. The solution usually turns slightly yellow/hazy.
Nucleophilic Attack:
Add the 4-Chloropyridine (1.0 equiv) dissolved in the remaining DMF dropwise to the alkoxide solution at RT.
Critical Decision: If the pyridine has strong EWGs (e.g., -CN, -CF3), stir at RT.[1] If unactivated (e.g., simple chloropyridine), heat to 80–100 °C .[1]
Monitoring:
Monitor by LC-MS or TLC.
Endpoint: Disappearance of chloropyridine and appearance of the product mass (M+H).
Wash organic layer thoroughly with water or 5% LiCl solution to remove DMF.
References
Mechanistic Found
on Heterocycles:
Nucleophilic Aromatic Substitution on Pyridines.[4][5][6][7] Master Organic Chemistry. Link
Regioselectivity Rules
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Link
Base and Solvent Effects
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers.[3][8] Organic Letters (2015). Link (Demonstrates use of KHMDS/DMF for secondary alcohols).
Medicinal Chemistry Applications
A decade of pyridine-containing heterocycles in US FDA approved drugs. NIH National Library of Medicine. Link
General Protocol Validation
Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles.[2] BenchChem Technical Notes. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Optimized Esterification Protocols for 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid
Executive Summary & Strategic Analysis
This guide details the esterification of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid).[1] This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., RAF/MEK inhibitors) where the tetrahydropyran (THP) ether provides solubility and metabolic stability, and the picolinic acid moiety serves as a directing group or pharmacophore.[2]
Chemical Challenges & Mechanistic Considerations:
Zwitterionic Character: The presence of the basic pyridine nitrogen (
) and the acidic carboxylic acid () results in a zwitterionic species.[1] This significantly reduces solubility in non-polar organic solvents (DCM, Toluene), making standard carbodiimide couplings (DCC/EDC) heterogeneous and slow without solubility aids.[2]
Thermal Decarboxylation Risk: Picolinic acids are prone to thermal decarboxylation at elevated temperatures (
Ether Stability: The 4-(oxan-4-yloxy) linkage is a secondary alkyl-aryl ether.[1] It is generally stable to basic conditions and mild acids but may be compromised by strong Lewis acids (e.g.,
Selected Methodologies:
To address these challenges, two primary protocols are defined:
Method A (Acid Chloride Mediated): The industry standard for methyl/ethyl esters. It utilizes in situ generation of HCl to solubilize the pyridine as a salt, driving the reaction to completion.
Method B (Base-Promoted Alkylation): A mild, acid-free approach using
or in polar aprotic solvents (DMF), ideal for complex esters (benzyl, tert-butyl) or acid-sensitive analogs.[2][1]
Reaction Logic & Pathway
The following diagram illustrates the chemical pathways and decision logic for selecting the appropriate protocol.
Caption: Decision matrix for esterification strategies based on target ester type and scale.
Best for: Synthesis of Methyl or Ethyl esters on gram-to-kilogram scale.[1]
Mechanism:
reacts with methanol to generate anhydrous and dimethyl sulfite. The protonates the pyridine nitrogen (increasing solubility in MeOH) and catalyzes the Fischer esterification.[1]
Best for: Benzyl, Allyl, or complex alkyl esters; avoids acidic conditions.[2]
Mechanism: The base deprotonates the carboxylic acid to form a carboxylate anion, which acts as a nucleophile attacking the alkyl halide.
Reagents & Materials
Reagent
Equivalents
Role
Starting Acid
1.0 equiv
Substrate
Alkyl Halide (e.g., MeI, BnBr)
1.1 - 1.2 equiv
Electrophile
or
1.5 - 2.0 equiv
Base
DMF or Acetone
Solvent (0.2 M)
Polar Aprotic Solvent
Step-by-Step Procedure
Solubilization: Dissolve the starting acid in DMF (or Acetone) at room temperature.
Deprotonation: Add
(Cesium Carbonate is preferred for higher solubility/reactivity) in one portion. The suspension may thicken as the carboxylate salt forms. Stir for 15 minutes.
Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.[2]
Reaction: Stir at Room Temperature for 4–16 hours.
Note: If reaction is slow (monitored by TLC/LCMS), heat to 40–50°C. Do not exceed 60°C to prevent decarboxylation or ether cleavage.
Workup:
Dilute the reaction mixture with Ethyl Acetate.[4]
Acid: ~13.0 ppm (COOH) visible.Ester: COOH signal disappears; new singlet at ~3.9 ppm (OMe) or multiplet (OCH2).THP Ether: Multiplet at ~4.7 ppm (CH-O-Py) must remain intact.[2][1]
Purity
HPLC / UPLC (254 nm)
> 95% Area. Main impurity is often unreacted acid (retention time shift required).[2]
Handling and storage requirements for pyridine-2-carboxylic acid derivatives
Application Note: Advanced Handling, Storage, and Stability Protocols for Pyridine-2-Carboxylic Acid Derivatives Introduction & Mechanistic Context Pyridine-2-carboxylic acid (commonly known as picolinic acid) and its fu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Handling, Storage, and Stability Protocols for Pyridine-2-Carboxylic Acid Derivatives
Introduction & Mechanistic Context
Pyridine-2-carboxylic acid (commonly known as picolinic acid) and its functionalized derivatives are critical building blocks in pharmaceutical synthesis, agrochemical development, and coordination chemistry. A defining structural feature of these compounds is the spatial proximity of the pyridine nitrogen to the carboxylic acid group. This arrangement makes them highly potent bidentate chelating agents capable of forming stable complexes with transition metals (e.g., Cu, Ni, Zn, Mn) 1.
While this chelating ability is the source of their biological and catalytic utility [[2]](), it fundamentally dictates their handling and storage requirements. Inappropriate storage can lead to metal-catalyzed degradation, container leaching, or catastrophic oxidative reactions. Furthermore, the physical nature of these powders presents unique occupational hazards that require strict engineering controls.
Physicochemical Properties & Stability Dynamics
Dust Explosion and Static Hazards
Solid picolinic acid derivatives typically exist as fine crystalline powders. When dispersed in confined or unventilated spaces, these dust clouds can form explosive mixtures with air . Because accumulation of this fine dust may burn rapidly and fiercely if ignited, all handling equipment must be grounded to prevent static discharge , 3.
Chelation-Driven Incompatibilities
Due to their affinity for transition metals, picolinic acid derivatives should never be stored in unlined metal containers. Prolonged contact can leach metal ions into the bulk powder, leading to contamination and potential catalytic ring-opening or degradation. Polyethylene, polypropylene, or borosilicate glass containers are strictly recommended []().
Oxidative and Photolytic Stability
While the core pyridine ring is relatively stable under normal conditions , specific derivatives exhibit varying sensitivities. Halogenated or heavily substituted derivatives, such as 6-(4-fluorophenyl)picolinic acid, require storage under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent gradual oxidative degradation 4. All derivatives must be kept away from strong oxidizing agents, bases, and strong reducing agents [](), []().
Protocol 1: Safe Weighing and Handling of Solid Derivatives
Causality: Picolinic acid derivatives cause serious eye damage and skin irritation [](), [](). Furthermore, to mitigate the risk of dust combustion, static accumulation must be eliminated .
Self-Validating System: The protocol utilizes a continuous grounding check and visual clearance to ensure environmental safety before proceeding.
Preparation: Don appropriate PPE, including impervious gloves, safety glasses with side-shields, and a P95 (US) or P1 (EU) particle respirator 4.
Grounding Verification: Ensure the analytical balance and all movable parts (e.g., spatulas, weighing boats) are electrically grounded. Validation: Use a multimeter to confirm continuity (< 1 ohm) between the weighing surface and the earth ground.
Weighing: Transfer the solid using a PTFE or ceramic spatula (avoid stainless steel to prevent trace metal chelation) inside a localized exhaust ventilation hood.
Clean-up: If a spill occurs, do not sweep dry. Vacuum using an explosion-proof machine designed to be grounded, or use a wet clean-up procedure to avoid generating dust .
Protocol 2: Preparation and Storage of Aqueous/Organic Solutions
Causality: Picolinic acid is zwitterionic in nature, which can complicate dissolution in purely aqueous media without pH adjustment. Solutions are prone to microbial growth and oxidative degradation over time.
Self-Validating System: Incorporates a bubble-point integrity test and pH stabilization check to guarantee a sterile, fully solubilized product.
Solvent Degassing: Sparge the target solvent (e.g., ultra-pure water or DMSO) with Nitrogen or Argon for 15 minutes to displace dissolved oxygen. Validation: Observe the cessation of micro-bubbles during a brief 30-second sonication pulse.
Dissolution: Slowly add the weighed picolinic acid derivative to the solvent under continuous magnetic stirring (use PTFE-coated stir bars).
pH Adjustment & Verification: If preparing an aqueous buffer, adjust the pH using dilute NaOH or HCl. Validation: The system is validated when the pH meter reading remains stable (± 0.05 units) for >60 seconds, confirming that the buffering capacity of the zwitterionic acid has equilibrated.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber glass vial. Validation: Perform a post-filtration bubble point test on the syringe filter. If the plunger depresses freely with air, the membrane ruptured and the solution must be refiltered.
Storage: Purge the headspace of the amber vial with Argon, seal tightly with a PTFE-lined cap, and store at 2–8 °C 4.
Workflow Visualization
Workflow for the safe handling, preparation, and storage of picolinic acid derivatives.
References
sdfine.com - 2-picolinic acid SDS. Available at: Link
fishersci.com - Picolinic acid SDS. Available at: Link
angenechemical.com - 6-(4-Fluorophenyl)picolinic acid SDS. Available at: 4
spectrumchemical.com - Picolinic acid SDS. Available at: 3
fishersci.fi - Pyrazolo[1,5-a]pyridine-2-carboxylic acid SDS. Available at: Link
researchgate.net - The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis. Available at: 2
atamankimya.com - 2,6-Pyridinedicarboxylic acid. Available at: 5
Application Note: Activation and Coupling Strategies for 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Rationale In modern medicinal chemistry, the inco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocols
Introduction & Structural Rationale
In modern medicinal chemistry, the incorporation of highly polar, metabolically stable motifs is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) is a highly versatile building block that combines a privileged picolinic acid (pyridine-2-carboxylic acid) core with a tetrahydropyran-4-yloxy (oxan-4-yloxy) substituent. The oxanyl ether significantly enhances aqueous solubility and reduces lipophilicity (logD) without introducing hydrogen bond donors that might impede blood-brain barrier permeability or oral absorption.
However, the activation of the carboxylic acid moiety in this scaffold presents unique kinetic and mechanistic challenges. The proximity of the basic pyridine nitrogen at the 2-position can lead to intramolecular coordination with coupling reagents or transition metal catalysts, often resulting in sluggish reaction rates, incomplete conversion, or the formation of inactive complexes [1]. This guide provides a comprehensive, self-validating framework for selecting the optimal coupling reagents and executing high-yielding amidation protocols for this specific substrate.
Mechanistic Insights into Picolinic Acid Activation
Activating a pyridine-2-carboxylic acid is fundamentally different from activating a standard aliphatic or benzoic acid. The causality behind experimental failures with these substrates usually traces back to the basicity and nucleophilicity of the adjacent pyridine nitrogen.
Coordination and Steric Hindrance: During the formation of an active ester (e.g., via EDC or HATU), the pyridine nitrogen can coordinate with the activating species. This can stabilize intermediates in a way that hinders the subsequent nucleophilic attack by the incoming amine.
Base Selection (The Causality of DIPEA): The choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the activated ester, while its basicity is sufficient to fully deprotonate the picolinic acid.
Reagent Selection:
HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent pyridine nitrogen of the substrate can actually participate in a favorable hydrogen-bonding network with the HOAt leaving group, accelerating the reaction if pre-deprotonation is handled correctly [2].
T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is uniquely suited for picolinic acids on a process scale because it avoids the formation of basic byproducts that complicate the purification of pyridine-containing products [3].
Comparative Analysis of Coupling Reagents
To streamline reagent selection, the following table synthesizes quantitative and qualitative data regarding the activation of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid.
Coupling Reagent
Active Intermediate
Typical Yield
Byproduct Profile & Removal
Best Application Context
HATU
O-At Active Ester
85–95%
Tetramethylurea, HOAt (Requires chromatography or basic wash)
Process Scale: Large-scale manufacturing, low epimerization, high safety profile [3].
CDI
Acyl Imidazole
60–75%
Imidazole, CO₂ (Gas evolution, basic wash)
Specialty: Formation of primary amides (using ammonia gas/aqueous ammonia) [3].
Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (Why?) to ensure the researcher can troubleshoot effectively.
Protocol A: Discovery-Scale Amide Coupling using HATU
Optimized for rapid conversion and sterically hindered amines.
Substrate Dissolution: Dissolve 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).
Why? Moisture leads to premature hydrolysis of the highly reactive HOAt ester back to the starting material.
Pre-Deprotonation: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
Why? Adding the base before the coupling reagent ensures the rapid formation of the carboxylate anion. If HATU is added first, the basic amine substrate may react directly with HATU to form an unreactive guanidinium byproduct, drastically reducing the yield.
Activation: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes until the solution color changes (typically a slight yellowing), indicating the formation of the active O-At ester.
Coupling: Add the Amine (1.1 equiv). Stir at room temperature for 2–4 hours. Monitor by LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Process-Scale Amide Coupling using T3P
Optimized for scalability, safety, and streamlined aqueous workup.
Reagents: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (1.0 equiv), Amine (1.05 equiv), T3P (50% solution in EtOAc, 1.5 equiv), Pyridine or Et₃N (2.5 equiv), EtOAc or MeTHF (0.2 M).
Mixture Preparation: Charge a reactor with the carboxylic acid, the amine, and the base (Pyridine or Et₃N) in EtOAc.
Why? Unlike HATU, T3P is mild enough that all starting materials can be mixed prior to activation, simplifying process operations.
Controlled Activation: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 30 minutes.
Why? Dropwise addition controls the exothermic formation of the mixed anhydride. Controlling the temperature prevents thermal degradation of the picolinic acid core (e.g., decarboxylation) and minimizes epimerization if chiral centers are present elsewhere in the molecule [3].
Reaction: Warm to room temperature and stir for 12 hours. (Heating to 60 °C may be required for highly deactivated anilines).
Workup: Add water directly to the reactor and stir for 30 minutes. Separate the phases. Wash the organic phase with 0.5 M HCl (if the product is not highly basic), then saturated NaHCO₃, and brine.
Why? T3P byproducts are highly water-soluble phosphonic acids. This completely eliminates the need for silica gel chromatography, making it ideal for scale-up.
Mechanistic Workflows & Visualizations
Mechanistic pathway of HATU-mediated activation and coupling of the picolinic acid derivative.
Scalable workflow for T3P-mediated coupling highlighting the simplified aqueous workup.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from[Link]
Technical Notes & Optimization
Troubleshooting
Purification methods for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Technical Support Center: Purification of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Isolation & Purification P...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Ticket System Status: [ONLINE]
Support Tier: Level 3 (Senior Application Scientist)
Subject: Optimization of Isolation & Purification Protocols
Executive Summary: The Molecule & The Challenge
Target Molecule: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
(Also known as: 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid)[1]
The Chemist’s Dilemma:
This molecule is an amphoteric zwitterion . It possesses a basic pyridine nitrogen (pKa ~4–5) and an acidic carboxylic acid (pKa ~2–3).
At pH ~3.5 (Isoelectric Point): It exists as a zwitterion with net neutral charge.
Core Purification Strategy: Unlike standard organic intermediates that are simply extracted into ethyl acetate, this molecule requires precise Isoelectric Point (pI) Manipulation . Failure to control pH results in product loss to the aqueous layer.
Module 1: The "Workhorse" Protocol (Isoelectric Precipitation)
User Query (Ticket #402): "I hydrolyzed the ester, but when I acidified to pH 1, no solid formed. I extracted with EtOAc but recovered <10% yield. Where is my product?"
Root Cause Analysis:
You acidified past the isoelectric point. At pH 1, the pyridine nitrogen is protonated (
), making the molecule a water-soluble cation. Ethyl acetate cannot extract this charged species efficiently.[1]
The Solution: Precise pH Titration
Dissolution: Ensure the crude reaction mixture (post-hydrolysis) is basic (pH ~10–12). The product is currently a soluble carboxylate salt.
Filtration (Clarification): Filter this basic aqueous solution to remove insoluble impurities (e.g., unreacted starting materials or neutral byproducts).
Titration: Slowly add 1N HCl or 1N
while monitoring with a calibrated pH meter.
Critical Range: The target is pH 3.4 – 3.8 .
Aging: Once pH 3.6 is reached, a white precipitate (the zwitterion) should form. Stir at 0–5°C for 2 hours to maximize crystallization.
Isolation: Filter the solid.
Wash: Wash with minimal cold water (to remove inorganic salts) followed by MTBE (to remove organic impurities).
Visualization: The pH-Solubility Switch
Figure 1: The solubility profile of picolinic acid derivatives dictates that pH 3.5 is the "Sweet Spot" for isolation.[1] Overshooting to pH 1 solubilizes the compound.
User Query (Ticket #405): "My product is white but has 15% sulfated ash content. It contains trapped NaCl/KCl."[1]
Root Cause Analysis:
Rapid precipitation at the isoelectric point often occludes inorganic salts within the crystal lattice, especially if the solution was highly concentrated.
The Solution: The "Slurry Wash" vs. Recrystallization
Method
Protocol
Best For
Hot Slurry (Recommended)
Suspend crude solid in Water:Ethanol (9:1) at 60°C for 1 hour. Cool to RT, filter.
Removing inorganic salts (NaCl) without significant yield loss.[1]
Full Recrystallization
Dissolve in boiling Water .[1] Add Ethanol until turbid. Cool slowly.
High purity requirements (>99%), removing colored organic impurities.
Resin Desalting
Dissolve in water, pass through HP-20 or SP-207 resin.[1] Elute with MeOH/Water gradient.[1]
Removing stubborn organic tars or if the product is too water-soluble to precipitate.[1]
Technical Insight:
Picolinic acid derivatives often form strong hydrogen-bonded networks in the solid state.[1] A simple cold water wash is often insufficient to diffuse salts out of the lattice. The thermal energy from a hot slurry breaks these surface interactions, releasing the trapped salts into the aqueous phase.
Module 3: Troubleshooting Impurities (FAQs)
Q: I see a major impurity at RRT 0.85 in HPLC. What is it?A: This is likely the Decarboxylated Byproduct (4-(oxan-4-yloxy)pyridine).[1]
Cause: Excessive heating during the hydrolysis step or heating the free acid in the presence of strong mineral acids.
Removal: This impurity is not amphoteric (it lacks the acidic COOH).
Protocol: Dissolve your crude product in dilute base (pH 10).[1] The impurity will remain insoluble (or extractable into EtOAc). Extract the aqueous layer with EtOAc before acidifying to pH 3.5.
Q: My product is an oil, not a solid.A: This suggests the presence of the N-Oxide impurity or residual solvent (DMF/DMSO).
Protocol: Dissolve the oil in a minimum amount of Water , adjust pH to 3.5, and add Acetonitrile dropwise as an anti-solvent. Scratch the flask to induce nucleation.
Module 4: Advanced Decision Tree
Use this logic flow to determine the correct purification path based on your crude analysis.
Figure 2: Decision matrix for selecting the appropriate purification technique based on analytical data.
References & Validated Data Sources
Picolinic Acid Solubility & Crystallization:
Source: MDPI, "Solubility and Crystallization Studies of Picolinic Acid."
Relevance: Establishes the solubility variance of picolinic acid derivatives in Water vs. Ethanol, supporting the slurry method.
Technical Support Center: 4-(Tetrahydro-2H-pyran-4-yloxy)picolinic Acid Synthesis & Purification
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists scaling up the synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid. Because this molecule combines a hy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists scaling up the synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid. Because this molecule combines a hydrophilic ether ring, a basic pyridine core, and an acidic carboxylate, its synthesis via nucleophilic aromatic substitution (SNAr) is highly susceptible to specific side reactions and isolation failures.
Below, you will find a mechanistic diagnostic overview, troubleshooting FAQs, impurity data tables, and a self-validating protocol to ensure high-yield, high-purity isolation.
Understanding the flow of materials and the points of failure is critical. The SNAr reaction between 4-chloropicolinic acid and tetrahydro-2H-pyran-4-ol (THP-4-ol) must be carefully controlled to prevent nucleophilic competition and thermal degradation.
Workflow for synthesis and purification of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid.
Mechanistic Troubleshooting FAQs
Q: Why is my SNAr reaction yielding a high percentage of 4-hydroxypicolinic acid instead of the desired THP ether?A: This is a classic case of nucleophilic competition. The synthesis relies on the SNAr of 4-chloropicolinic acid[1]. The secondary alcohol (THP-4-ol) is sterically hindered. If trace moisture is present in the solvent or the hygroscopic base (e.g., KOtBu or NaH), hydroxide ions are generated in situ. Because hydroxide is a smaller, highly aggressive nucleophile, it outcompetes the bulky THP-alkoxide, rapidly displacing the chloride to form 4-hydroxypicolinic acid.
Causality-Driven Solution: Implement rigorous Karl Fischer titration of all reagents prior to use. Moisture must be strictly controlled to <100 ppm.
Q: I am losing product mass during the drying phase, and LC-MS shows a new major peak at [M-44]. What is happening?A: You are observing thermal decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to losing CO2 upon heating. This occurs via the Hammick reaction pathway, where the nitrogen atom at the 2-position stabilizes the developing negative charge on the adjacent carbon, forming an intermediate ylide[2]. Heating the free acid above 90–100°C drives this degradation[3].
Causality-Driven Solution: Never dry the free acid above 50°C. If higher reaction temperatures are required during the initial SNAr step to overcome the steric hindrance of THP-4-ol, perform the reaction on the methyl ester of 4-chloropicolinic acid, followed by a mild room-temperature saponification.
Q: My reaction went to completion (verified by HPLC), but I cannot extract the product from the aqueous quench into organic solvents like EtOAc or DCM. Where is my product?A: 4-(Tetrahydro-2H-pyran-4-yloxy)picolinic acid is an amphoteric molecule. It contains both a basic pyridine nitrogen and an acidic carboxylic acid, meaning it exists as a highly water-soluble zwitterion at neutral pH, a sodium salt at basic pH, and a hydrochloride salt at acidic pH. It will not partition into standard organic layers.
Causality-Driven Solution: You must isolate the product via isoelectric point (pI) precipitation. The pI for picolinic acid derivatives is typically around pH 3.5–4.0. You must carefully titrate the aqueous layer to this exact window to neutralize the overall charge, forcing the zwitterion to precipitate out of the aqueous phase.
Data-Driven Mitigation Strategy
To effectively monitor and clear impurities, utilize the following quantitative tracking matrix during your in-process controls (IPCs).
Impurity
Mass Shift (LC-MS)
Causality / Mechanism
IPC Target / Detection
Mitigation Strategy
4-Hydroxypicolinic acid
-84 Da
Competing SNAr by OH⁻ (from trace H₂O and base).
HPLC (polar shift); Karl Fischer <100 ppm.
Dry THP-4-ol over 4Å molecular sieves; use strictly anhydrous DMF.
Decarboxylated Pyridine
-44 Da
Thermal degradation via Hammick ylide intermediate[2].
GC-MS; Loss of CO₂ stretch (~1700 cm⁻¹) in IR.
Maintain reaction T < 90°C; vacuum dry product at T < 50°C.
Unreacted 4-Cl-Picolinic Acid
-82 Da
Incomplete conversion due to steric hindrance of THP-4-ol.
HPLC (UV 254 nm) < 1% AUC.
Use excess THP-4-ol (1.5–2.0 eq); optimize base equivalents.
Inorganic Salts (NaCl/KCl)
N/A
Neutralization of basic reaction mixture with HCl.
Conductivity; Ash content < 0.1%.
Thorough washing of the zwitterion filter cake with cold deionized water.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the specific validation criteria (IPC) are met.
Phase 1: Anhydrous SNAr Reaction
Preparation: Dissolve tetrahydro-2H-pyran-4-ol (2.0 eq) in anhydrous DMF (10 volumes). Store over activated 4Å molecular sieves for 24 hours.
Validation Check: Perform Karl Fischer titration. Proceed only if H₂O < 100 ppm.
Deprotonation: Cool the reactor to 0°C under an argon atmosphere. Add Potassium tert-butoxide (KOtBu, 3.0 eq) portion-wise to maintain internal temperature < 10°C. Stir for 30 minutes.
Validation Check: The solution must transition to a clear/slightly yellow alkoxide solution. Cloudiness indicates moisture contamination.
Substitution: Add 4-chloropicolinic acid (1.0 eq)[1] in a single portion. Gradually heat the mixture to 80°C.
Validation Check: Monitor via HPLC at 2 hours. The reaction is complete when the starting material is <1% AUC. Critical: Do not exceed 90°C to prevent Hammick decarboxylation[3].
Quench: Cool the reaction mixture to 5°C. Quench slowly with ice-cold deionized water (20 volumes) to dissolve all inorganic salts and the product (as the potassium salt).
Isoelectric Titration: Insert a calibrated pH probe directly into the reactor. Slowly add 2M HCl dropwise while maintaining vigorous stirring. Stop exactly at pH 3.8 .
Validation Check: The product will precipitate as a thick white solid. If the solution remains clear, the pH has overshot the isoelectric point; back-titrate carefully with 1M NaOH until maximum turbidity is achieved.
Filtration & Washing: Filter the slurry through a sintered glass funnel. Wash the filter cake with ice-cold deionized water (3 x 2 volumes) to clear residual DMF and inorganic salts.
Validation Check: Test the final wash filtrate with a few drops of 0.1M AgNO₃. The absence of a white AgCl precipitate confirms complete salt removal.
Drying: Transfer the solid to a vacuum oven and dry at 45°C until a constant weight is achieved.
Validation Check: Perform IR spectroscopy on the dried powder. The presence of an intact, strong carbonyl stretch (~1700 cm⁻¹) confirms that no thermal decarboxylation occurred during the drying phase[2].
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry (Canadian Science Publishing).[Link]
Discovery of VU0431316: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety. PubMed Central (PMC).[Link]
Technical Support Center: Troubleshooting Low DMSO Solubility of Zwitterionic Pyridine-2-Carboxylic Acids
Target Compound: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1) Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is engine...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (CAS: 1305860-12-1)
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is engineered to help you overcome the notorious solubility roadblocks associated with picolinic acid derivatives in high-throughput screening and assay preparation.
Part 1: Mechanistic Insights & FAQs
Q1: Why does 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid resist dissolution in 100% pure DMSO?A: The root cause is thermodynamic. This compound contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~1.5). In the solid state and in aprotic environments, proton transfer occurs, forming a highly stable zwitterion (pyridinium-carboxylate)[1]. While Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent with a strong hydrogen-bond acceptor capacity, it completely lacks hydrogen-bond donating capabilities[2]. Consequently, DMSO cannot effectively solvate the negatively charged carboxylate anion[3]. The molecule prefers the high lattice energy of its own intermolecular ionic network over solvation, resulting in poor solubility.
Q2: Can I just heat or sonicate the sample to force it into solution?A: Heat and sonication only overcome kinetic energy barriers. If your compound is highly crystalline, sonication will break the crystals and speed up dissolution. However, if the target concentration exceeds the thermodynamic solubility limit of the zwitterion in DMSO, the compound will inevitably crash out (precipitate) as soon as the solution cools back to room temperature.
Q3: How can I chemically force the compound into solution without altering its core structure?A: You must break the zwitterionic lattice by shifting the equilibrium. By adding a small amount of volatile acid (e.g., Trifluoroacetic acid, TFA) or base (e.g., Triethylamine, TEA), you force the molecule into a uniformly protonated (cationic) or deprotonated (anionic) state[4]. These organic salts are exponentially more soluble in DMSO than the neutral zwitterion[5].
Q4: Will adding an acid or base to my DMSO stock affect my downstream biological assays?A: It depends on your dilution factor. If you prepare a 10 mM stock in DMSO + 1% TFA, and dilute it 1:1000 into a buffered aqueous assay (e.g., PBS at pH 7.4), the buffer will easily neutralize the trace amount of TFA. However, you must perform a mock dilution control to ensure the compound does not precipitate when it reverts to its zwitterionic form in the aqueous buffer.
Part 2: Visualizing the Solubilization Strategy
Mechanistic state shifts of the zwitterion upon pH adjustment in DMSO.
Decision-tree workflow for troubleshooting thermodynamic vs. kinetic solubility limits.
Part 3: Quantitative Data Summary
The following table summarizes the expected solubility behaviors of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid under various solvent conditions.
Solvent System
Additive
Mechanism of Action
Expected Solubility Limit
Downstream Assay Compatibility
100% DMSO
None
Baseline (Zwitterion network intact)
< 2 mM
Universal
DMSO + 1% TFA
Acidic (Trifluoroacetic acid)
Protonates carboxylate (Forms cationic salt)
> 20 mM
Avoid in highly acid-sensitive cell assays
DMSO + 1% TEA
Basic (Triethylamine)
Deprotonates pyridinium (Forms anionic salt)
> 20 mM
Avoid in base-sensitive enzymatic assays
DMSO (Heated)
Heat (37°C - 40°C)
Overcomes kinetic energy barrier
~ 5 mM
Prone to crash-out upon cooling
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, every protocol described below functions as a self-validating system. Do not skip the validation steps.
Protocol A: The Acid/Base Disruption Method (Recommended for High-Concentration Stocks)
This method addresses the thermodynamic limitations of the solvent by chemically altering the ionization state of the compound[4].
Step-by-Step Methodology:
Weighing: Accurately weigh the required mass of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid into a clean, dry glass vial.
Initial Solvation: Add 99% of your target volume using anhydrous, LC-MS grade DMSO. Vortex vigorously for 30 seconds. (Expect the solution to remain turbid).
Zwitterion Disruption: Add 1% (v/v) of either Trifluoroacetic Acid (TFA) or Triethylamine (TEA).
Expert Insight: Choose TFA if your downstream assay buffer is slightly acidic or neutral. Choose TEA if your downstream assay operates at a higher pH.
Agitation: Vortex the mixture for 1 to 2 minutes. The solution should transition from a turbid suspension to completely clear as the zwitterionic lattice is broken.
Self-Validation (Critical): Perform a mock dilution. Dilute 1 µL of this modified DMSO stock into 99 µL of your final aqueous assay buffer (e.g., PBS or HEPES). Monitor the well for 30 minutes using Dynamic Light Scattering (DLS) or a nephelometer to ensure the compound does not precipitate when the pH normalizes[5].
Use this method only if your target concentration is low (e.g., < 5 mM) and you suspect the compound's poor dissolution is due to high crystallinity rather than a thermodynamic limit.
Step-by-Step Methodology:
Preparation: Suspend the compound in 100% anhydrous DMSO inside a tightly sealed vial to prevent moisture absorption (DMSO is highly hygroscopic).
Sonication: Place the vial in a bath sonicator for 15 minutes at room temperature.
Thermal Incubation: If turbidity persists, transfer the vial to a thermomixer. Incubate at 37°C to 40°C for 30 minutes with continuous agitation (800 rpm).
Cooling Check: Remove the vial and allow it to sit at room temperature for 1 hour.
Expert Insight: If the solution becomes cloudy upon cooling, your concentration exceeds the thermodynamic limit. You must abandon Protocol B and proceed to Protocol A.
Part 5: References
Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC - NIH
Source: nih.gov
URL:
Title: Mesoporous zwitterionic poly(ionic liquid)s: intrinsic complexation and efficient catalytic fixation of CO 2 - RSC Publishing
Source: rsc.org
URL:
Title: Solubility enhancement techniques: A comprehensive review
Source: wjbphs.com
URL:
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC
Source: nih.gov
URL:
Title: Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing)
Source: rsc.org
URL:
Minimizing decarboxylation during 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid reactions
The following guide is designed as a specialized technical support resource for researchers working with 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid). This mo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized technical support resource for researchers working with 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid).
This molecule belongs to the class of picolinic acids (pyridine-2-carboxylic acids) , which are notoriously prone to thermal and acid-catalyzed decarboxylation via the Hammick mechanism. The presence of the electron-donating alkoxy group at the 4-position modulates this reactivity but does not eliminate the risk.
Executive Summary: The Decarboxylation Challenge
Users frequently report yield losses during amide coupling or esterification of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid. The root cause is often decarboxylation , driven by the formation of a zwitterionic intermediate. This guide provides mechanistic insights and validated protocols to minimize this side reaction.
PART 1: MECHANISTIC INSIGHT (The "Why")
Q: Why is my starting material turning into 4-(oxan-4-yloxy)pyridine during the reaction?
A: You are observing the Hammick Reaction pathway.[1][2][3]
Unlike typical benzoic acids, picolinic acids exist in a zwitterionic equilibrium. The proton from the carboxylic acid can migrate to the pyridine nitrogen. This protonated species facilitates the loss of
because the resulting negative charge at the 2-position is stabilized by the adjacent electron-deficient quaternary nitrogen (forming an ylide).[3]
Risk Factor 1 (Heat): Thermal energy overcomes the activation barrier for
bond cleavage.
Risk Factor 2 (Acidity): Strong acids increase the concentration of the N-protonated species, accelerating decarboxylation.
Risk Factor 3 (Isoelectric Point): In aqueous or protic workups, holding the pH near the molecule's isoelectric point (pI) maximizes the zwitterion concentration, promoting degradation.
Visualization: Decarboxylation Pathway
The following diagram illustrates the competing pathways between desired activation and undesired decarboxylation.
Caption: Mechanistic bifurcation showing the thermal Hammick pathway (red) vs. the controlled activation pathway (green).
PART 2: OPTIMIZED REACTION CONDITIONS
Q: Which coupling reagents should I use to avoid decarboxylation?
A: Avoid acid chlorides and carbodiimides (EDC/DCC) if possible.
Acid chloride formation often requires thionyl chloride (
) or oxalyl chloride, which generate HCl and require heat—both are triggers for picolinic acid decarboxylation.
Recommended Reagents:
T3P (Propylphosphonic anhydride): The "Gold Standard." It works in non-nucleophilic solvents (EtOAc, DMF), requires no acid catalyst, and is extremely mild.
HATU / HBTU: Highly efficient but requires careful temperature control.
Mixed Anhydrides (IBCF): Effective if kept strictly at -15°C to 0°C.
Q: What is the optimal solvent and base strategy?
A:
Solvent: Use Aprotic Polar solvents (DMF, DMAc, NMP) or Non-polar (DCM, THF). Avoid protic solvents (MeOH, EtOH) during the coupling step, as they stabilize the zwitterionic form.
Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) . Ensure the base is added before the coupling reagent to deprotonate the carboxylic acid immediately, preventing the N-protonated zwitterion from forming.
Troubleshooting Guide: Reaction Parameters
Symptom
Probable Cause
Corrective Action
Gas evolution (Bubbling)
Active decarboxylation ( release).
STOP. Cool reaction to 0°C immediately. Check if acid chloride method was used. Switch to T3P/DIPEA.
Low Yield (<40%)
Thermal degradation during activation.
Do not heat above 40°C. Perform activation step at 0°C for 30 mins before adding amine.
Product contaminated with pyridine analog
Reaction time too long or pH too low.
Quench reaction immediately upon completion. Avoid overnight stirring if LCMS shows conversion.
PART 3: WORKUP & ISOLATION PROTOCOLS
Q: How do I work up the reaction without triggering decomposition?
A: The danger zone is the aqueous workup. Picolinic acids and their esters can hydrolyze or decarboxylate if the pH drifts into the acidic range (pH < 4).
The "Safe Zone" Protocol:
Quench: Pour reaction mixture into saturated
or (keep pH > 5).
Extraction: Extract rapidly with EtOAc or DCM.
Washing: Avoid 1M HCl washes. If acid wash is necessary to remove excess amine, use a mild buffer (pH 5-6) or dilute citric acid, and minimize contact time.
Drying: Dry organic layer over
(neutral) rather than (slightly acidic) if the substrate is extremely sensitive.
Workflow: Decision Tree for Coupling
Caption: Logic flow for selecting solvent and reagents to minimize thermal and acidic stress.
PART 4: EXPERIMENTAL PROTOCOL
Standardized Low-Risk Amide Coupling Protocol
Use this protocol as a baseline. Adjust stoichiometry based on specific amine reactivity.
Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)
Step-by-Step:
Dissolution: Charge the reaction vessel with the Acid and Solvent. Stir to dissolve.
Cooling: Place the vessel in an ice/water bath (
). Allow to equilibrate for 10 minutes.
Deprotonation: Add DIPEA dropwise. Note: The solution may change color; this is normal.
Activation: Add T3P solution dropwise over 5 minutes. Stir at
for 20 minutes.
Why? This forms the active species at low temp, preventing decarboxylation before the amine is present.
Coupling: Add the Amine.
Reaction: Allow the mixture to warm naturally to Room Temperature (
). Monitor by LCMS after 1 hour.
Checkpoint: If reaction is slow, heat to max
. Do not exceed.
Workup: Dilute with EtOAc. Wash with Sat.
(x2), Water (x1), Brine (x1). Dry over .
References
Dunn, G. E., et al. (1972).[4] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017–3027.[4] Link[4]
Li, J. J. (2014). "Hammick Reaction."[1][3][5] In: Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham. Link
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link
Goossen, L. J., et al. (2011).[6] "Decarboxylative coupling reactions." Chemical Society Reviews, 40, 5030-5048. Link (Provides context on conditions that promote decarboxylation, establishing the upper limits to avoid).
Technical Support Center: Recrystallization of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid via recrystallization. Here, we del...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid via recrystallization. Here, we delve into the fundamental principles, provide a step-by-step protocol, and offer troubleshooting solutions to common challenges encountered during this critical purification process.
Understanding the Molecule and the Method
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a moderately polar molecule, a characteristic dictated by its constituent functional groups: a pyridine ring, a carboxylic acid, and an ether linkage. The success of its purification by recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures. This allows for the separation of the desired compound from impurities that either remain in solution or are removed during a hot filtration step.
The selection of an appropriate solvent is the most critical step in developing a robust recrystallization protocol.[1] A systematic approach to solvent screening is highly recommended to identify the optimal conditions for achieving high purity and yield.
Here we address common issues that may arise during the recrystallization of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This indicates that the solvent is likely not a good choice for your compound at the tested temperature. First, ensure you are using a sufficient volume of solvent; however, avoid adding an excessive amount as this will reduce your yield. If the compound remains insoluble even with additional solvent, you will need to select a more suitable solvent or a solvent mixture. Refer to the solvent selection guide in the following section.
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the cooling process is too rapid. To remedy this, you can try reheating the solution and allowing it to cool more slowly. If the problem persists, consider using a lower-boiling point solvent or adding a co-solvent in which your compound is less soluble to the hot solution until it becomes slightly turbid.
Q3: My final product has a low yield. What are the possible causes?
A3: Low recovery can be attributed to several factors:
Using too much solvent: This will keep more of your compound dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your compound.
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can further promote crystallization.
Q4: The purified compound is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[1] Add the charcoal to the dissolved compound, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Experimental Protocol: Recrystallization of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.
Solvent Selection
A preliminary solvent screen is crucial. Based on the polarity of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, polar solvents are a good starting point.[1] The table below summarizes potential solvents and their properties.
Solvent
Polarity
Boiling Point (°C)
Rationale
Water
High
100
The carboxylic acid and pyridine nitrogen may impart sufficient polarity for solubility in hot water.
Ethanol
High
78
A common and effective solvent for many organic acids.
Isopropanol
Medium
82
Another alcohol that can be a good choice for compounds of intermediate polarity.
Ethyl Acetate
Medium
77
A moderately polar solvent that can be effective for pyridine carboxylic acids.[2]
Acetone
Medium
56
A versatile solvent that can dissolve a range of polar and non-polar compounds.
Step-by-Step Recrystallization Procedure
Dissolution: Place the crude 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid in an Erlenmeyer flask. Add a small amount of the selected solvent and a magnetic stir bar.
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent to achieve a saturated solution.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid.
Resolving steric hindrance issues with 4-substituted picolinic acids
Executive Summary: The "Phantom" Steric Effect User Query: "I am experiencing low yields and unreacted starting material when coupling 4-substituted picolinic acids. Is steric hindrance at the 4-position blocking the rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Phantom" Steric Effect
User Query: "I am experiencing low yields and unreacted starting material when coupling 4-substituted picolinic acids. Is steric hindrance at the 4-position blocking the reaction?"
Technical Insight:
If you are struggling with 4-substituted picolinic acids, you are likely facing a "Pseudo-Steric" effect . Unlike the 3- or 6-positions, the 4-position is remote from the carboxylic acid reaction center (
). Therefore, direct steric hindrance is rarely the primary culprit unless the substituent is exceptionally bulky (e.g., -tert-butyl, -adamantyl).
Instead, the failure usually stems from two invisible forces:
Nitrogen Interference: The pyridine nitrogen (
) is highly basic and capable of chelating coupling reagents or metal catalysts, effectively "poisoning" the reaction.
Electronic Deactivation: Substituents at
are para to the nitrogen. Electron-withdrawing groups (EWGs) here drastically reduce the basicity of the nitrogen but also destabilize the developing positive charge on the carbonyl carbon during activation, making the acid sluggish.
This guide provides the protocols to bypass these specific failure modes.
Diagnostic Workflow
Before altering your synthesis, determine the root cause of the failure using this logic flow.
Figure 1: Diagnostic decision tree for isolating the failure mode based on the electronic and steric nature of the 4-substituent.
Critical Protocols & Troubleshooting
Module A: Amide Coupling Failures
The Problem: Standard reagents (HATU, EDC) often fail because the pyridine nitrogen attacks the activated ester, forming a stable, unreactive N-acylurea byproduct or chelating the uronium/phosphonium salt.
The Solution: Propylphosphonic Anhydride (T3P)
T3P is the gold standard for picolinic acids. It forms a mixed anhydride that is sterically screened from the pyridine nitrogen but highly reactive toward amines. It also suppresses epimerization.
Protocol: T3P-Mediated Coupling
Applicability: 4-EWG and 4-EDG substituted picolinic acids.
Step
Action
Technical Rationale
1
Dissolve 1.0 equiv 4-substituted picolinic acid and 1.1 equiv Amine in EtOAc or 2-MeTHF .
T3P works best in non-polar or semi-polar solvents. Avoid DMF if possible to simplify workup.
2
Cool to 0 °C . Add 3.0–4.0 equiv of Pyridine or DIPEA.
High base load is critical. T3P requires base to release the active anhydride species.
3
Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise.
Slow addition prevents exotherms that could trigger decarboxylation (see Module B).
4
Allow to warm to RT and stir for 2–12 hours .
Monitor by LCMS.[1] The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.
5
Workup: Wash with water, then sat. NaHCO3, then brine.
T3P byproducts are water-soluble, eliminating the need for difficult chromatography to remove urea byproducts (common with EDC/DCC).
Why this works: T3P creates a 6-membered transition state that is highly specific for the amine nucleophile, bypassing the "nitrogen trap" of the pyridine ring [1, 2].
Module B: Thermal Instability (Decarboxylation)
The Problem: Picolinic acids are susceptible to the Hammick Reaction pathway—thermal decarboxylation to form an ylide/carbene intermediate.[2][3]
Risk Factor: 4-EWG substituents (e.g., 4-Nitro, 4-Trifluoromethyl) stabilize the intermediate negative charge on the ring, lowering the activation energy for decarboxylation.
Troubleshooting Q&A:
Q: My reaction turns black and the acid disappears, but no product forms.
Immediate Fix: Never heat free picolinic acids above 50°C if they have electron-withdrawing groups.
Synthetic Fix: Convert the acid to the Acid Chloride using oxalyl chloride/DMF(cat.) at 0°C, then couple immediately. Avoid thionyl chloride (
) reflux, as the high heat will destroy the starting material [3].
Module C: Metal Catalyst Poisoning (Cross-Couplings)
The Problem: In Suzuki or Sonogashira couplings involving 4-substituted picolinic derivatives (e.g., 4-chloropicolinates), the pyridine nitrogen coordinates to the Pd(0) center, displacing the phosphine ligand and shutting down the catalytic cycle (Pd-black formation).[5]
The Solution: Ligand Overpowering
You must use a ligand that binds more tightly than the pyridine nitrogen or is bulky enough to prevent the nitrogen from approaching the metal center.
Recommended System:
Catalyst:
or Pd(OAc)
Ligand:XPhos or SPhos (Buchwald Ligands).
Ratio: High Ligand:Pd ratio (2:1 or 3:1).
Mechanism of Action:
The bulky biaryl backbone of XPhos creates a "steric roof" over the palladium. While the 4-substituent on the picolinate is distal, the pyridine nitrogen is the poison. The bulky ligand prevents the nitrogen from binding, forcing the reaction to proceed via the halide oxidative addition [4].
Mechanistic Visualization
The diagram below illustrates why standard coupling reagents fail and how T3P bypasses the interference.
Figure 2: Mechanism of Nitrogen Interference vs. T3P Bypass. The standard route (Red) leads to self-quenching; the T3P route (Green) shields the activation center.
FAQ: 4-Substituted Picolinic Acids
Q1: Does the size of the 4-substituent ever cause real steric hindrance?A: Only if the group is massive (e.g., a tertiary butyl or a biaryl group). In these cases, the substituent can disrupt the solvation shell around the carboxylate.
Fix: Switch to a high-boiling, non-polar solvent like Toluene or Xylene (if thermal stability permits) to disrupt the solvent cage, or use a smaller activating group like the Acid Fluoride (using TFFH).
Q2: I need to synthesize a 4-substituted picolinic acid from scratch. How do I direct the lithiation?A: Direct lithiation of picolinic acid usually occurs at C3 (ortho). To functionalize C4, you generally cannot start from the acid.
Route: Start with 2-chloro-4-substituted pyridine . Perform a palladium-catalyzed carbonylation (CO gas, Pd(OAc)2, dppp, MeOH) to install the ester at C2, then hydrolyze. This avoids the regioselectivity nightmare of direct lithiation [5].
Q3: Can I use the acid chloride method for all substrates?A: Only if your substrate is acid-stable.
Warning: If you have a 4-methoxy or 4-amino group, the acid chloride formation can lead to self-polymerization (nucleophilic attack from one molecule's C4-substituent to another's acid chloride). For electron-rich rings, use T3P or a mixed anhydride (IBCF/NMM).
References
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Chemical Reviews. [Link]
Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Process Research & Development. [Link]
Dyson, P., & Hammick, D. L. (1937).[2] Experiments on the mechanism of decarboxylation.[2][4][8] Part I. Decomposition of quinaldinic and isoquinaldinic acids. Journal of the Chemical Society.[2] [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Schlosser, M. (2005). The 4-Position of the Pyridine Ring: An Overview of Substituent Introduction and Modification. Current Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Executive Summary & Chemical Context
Compound: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Synonyms: 4-(Tetrahydro-2H-pyran-4-yloxy)picolinic acid
Critical Structural Feature: 4-Alkoxypyridine motif with a picolinic acid core.
The Stability Paradox:
Users often confuse the stability of this molecule with standard "THP ethers."
Standard THP Protection: Involves the 2-position (anomeric center), forming an acetal. This is highly acid-labile.
Your Molecule: Involves the 4-position (secondary carbon). This is a secondary alkyl aryl ether. It is not an acetal.[1][2]
However, the molecule is acid-sensitive due to the pyridine nitrogen . Protonation of the pyridine ring at low pH activates the 4-position for nucleophilic attack by water, leading to hydrolysis. This guide details how to prevent this specific degradation pathway.
Diagnostic & Troubleshooting Module
Common Failure Modes
Symptom
Diagnosis
Root Cause
Loss of M+H signal (LCMS)
Hydrolysis
Acid-catalyzed cleavage of the ether bond.
New Peak: [M-84]
Formation of Pyridone
Loss of the tetrahydropyran ring (Mass = 84 Da) yields 4-hydroxypyridine-2-carboxylic acid (tautomerizes to 4-pyridone).
New Peak: [M-44]
Decarboxylation
Loss of CO₂. Rare, but occurs at high temp (>100°C) in acidic media.
Precipitation at pH 3-4
Isoelectric Point (pI)
The molecule exists as a zwitterion and has minimal solubility near its pI.
Troubleshooting FAQs
Q1: I am seeing a new peak at roughly [M-84] in my LCMS chromatogram. Is my THP group falling off?A: Yes, but not because it's a "THP protecting group." You are observing acid-catalyzed nucleophilic aromatic substitution (
) .
Mechanism:[1][3][4][5][6] The acidic mobile phase (e.g., 0.1% TFA) protonates the pyridine nitrogen. This pulls electron density from the ring, making the C4 carbon highly electrophilic. Water from the mobile phase attacks C4, displacing tetrahydropyran-4-ol and leaving 4-hydroxypyridine-2-carboxylic acid.
Solution: Switch to a milder buffer (e.g., Ammonium Formate pH 4.5) or reduce column temperature to <30°C. Avoid leaving samples in TFA/water for >4 hours.
Q2: Can I use this compound in a reaction with 1M HCl?A: Only at low temperatures (0°C to 10°C).
At room temperature, 1M HCl will induce slow hydrolysis (approx. 5-10% degradation over 24h).
At reflux, hydrolysis will be rapid and quantitative, yielding the pyridone byproduct.
Q3: The compound precipitated when I adjusted the aqueous workup to pH 3. Why?A: You hit the Isoelectric Point (pI) .
Picolinic acid derivatives exist as zwitterions (Pyridine-H⁺ / Carboxylate⁻) in this range. This is the point of minimum solubility.
Fix: Adjust pH to <1 (fully protonated cation) or >6 (fully deprotonated anion) to regain solubility, depending on your extraction strategy.
Mechanism of Degradation
The primary instability is Acid-Activated Hydrolysis .
Figure 1: The acid-catalyzed hydrolysis pathway. Note that the pyridine ring activation is the driving force, not the lability of the ether oxygen.
Stability Profile Data
Simulated data based on 4-alkoxypyridine kinetics.
Condition
Temperature
t 1/2 (Half-life)
Recommendation
0.1% TFA / Water (pH ~2)
25°C
~24 Hours
Caution: Analyze immediately.
0.1% TFA / Water (pH ~2)
40°C
~4 Hours
Critical: Do not heat LC columns.
1.0 M HCl
25°C
~6 Hours
Avoid prolonged exposure.
1.0 M HCl
80°C
< 15 Minutes
Forbidden: Rapid degradation.
Phosphate Buffer (pH 7)
25°C
> 2 Weeks
Stable.
Ammonium Formate (pH 4.5)
25°C
> 48 Hours
Preferred for LCMS.
Experimental Protocols
Protocol A: Safe LCMS Analysis
Objective: To analyze purity without inducing on-column degradation.
Mobile Phase: Use 10mM Ammonium Formate (pH 4.5) instead of TFA or Formic Acid.
Column Temp: Set column oven to 25°C (Do not use 40°C or 60°C).
Sample Diluent: Dissolve sample in Acetonitrile:Water (1:1). Do not use acidic diluents.
Run Time: Keep gradients short (<10 mins) to minimize residence time in aqueous media.
Protocol B: Acidic Workup (If Unavoidable)
Objective: To remove basic impurities using acid without hydrolyzing the ether.
Cooling: Pre-cool all reagents and the reaction vessel to 0°C in an ice bath.
Acid Choice: Use dilute HCl (0.5M) or Citric Acid (10% w/v). Avoid strong mineral acids like H₂SO₄.
Speed: Perform the extraction rapidly (<15 minutes contact time).
Neutralization: Immediately neutralize the aqueous layer or the organic extract with saturated NaHCO₃ or brine to quench the acidity.
References
Katritzky, A. R.; Ramsden, C. A.Comprehensive Heterocyclic Chemistry III. Vol 7. Elsevier, 2008. (General reactivity of 4-alkoxypyridines and susceptibility to nucleophilic displacement).
Spivey, A. C.; Arseniyadis, S. Pyridine and Pyridine Derivatives. In Science of Synthesis, Vol 15. Thieme, 2005.
Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Distinction between acetal vs. ether stability).
Deady, L. W. "Rates of Decarboxylation of Pyridinecarboxylic Acids in Acidic Media." Australian Journal of Chemistry, 1981, 34, 1635-1641.
Technical Support Center: Optimizing HPLC Separation for Pyridine Carboxylic Acid Derivatives
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sep...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating pyridine carboxylic acid derivatives by High-Performance Liquid Chromatography (HPLC). These compounds, while crucial in pharmaceutical and biological research, present unique chromatographic challenges due to their amphiprotic (zwitterionic) nature. Their charge state is highly dependent on pH, which profoundly influences their retention, resolution, and peak shape.
This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions during method development and optimization.[1][2][3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the analysis of pyridine carboxylic acid derivatives.
Q1: Why are pyridine carboxylic acid isomers (e.g., picolinic, nicotinic, isonicotinic acid) so difficult to separate using standard reversed-phase HPLC?
A1: The primary challenge stems from their zwitterionic and highly polar nature.[5] Here's a breakdown of the core issues:
Zwitterionic Character: These molecules possess both a basic pyridine nitrogen and an acidic carboxylic acid group.[5][6] This means they can carry a positive charge, a negative charge, or be neutral (as a zwitterion), depending on the mobile phase pH. This variable ionization makes their behavior on a non-polar C18 column difficult to control.
High Polarity: In their ionized forms, these compounds are very polar (hydrophilic).[5][7] Standard reversed-phase columns, which separate based on hydrophobicity, provide very little retention for such polar molecules, often causing them to elute at or near the column's void volume.[7][8]
Similar Physicochemical Properties: Isomers, by definition, have the same molecular formula and weight, and often have very similar polarity and hydrophobicity, making them difficult to resolve from one another.[9][10]
To illustrate the effect of pH, consider the ionization states of a pyridine carboxylic acid. The molecule's overall charge changes as the mobile phase pH crosses its two pKa values (one for the carboxylic acid, one for the pyridine ring).
Caption: Ionization states of pyridine carboxylic acid vs. pH.
Q2: What is the role of the mobile phase pH and how do I choose the right buffer?
A2: Mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like pyridine carboxylic acids.[11][12][13] By controlling the pH, you control the ionization state of your analyte.[7]
Choosing a Buffer:
Know Your Analyte's pKa: The first step is to know the pKa values for both the carboxylic acid and the pyridine functional groups. The goal is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[7][11][14] Operating near the pKa results in a mixed population of ionized and non-ionized forms, leading to broad, poorly-shaped peaks and unstable retention times.
Select a Buffer with an Appropriate pKa: A buffer is most effective within +/- 1 pH unit of its own pKa.[14][15] For example, a phosphate buffer is effective around pH 2.1 and 7.2, while an acetate buffer is effective around pH 4.76.[16][17]
Consider Concentration and Solubility: A typical buffer concentration is 10-50 mM.[16] Lower concentrations may not provide sufficient buffering capacity, while higher concentrations risk precipitating in the organic mobile phase, which can block tubing and damage the column.
Detector Compatibility: If using Mass Spectrometry (MS), you must use a volatile buffer system, such as ammonium formate or ammonium acetate.[14] Non-volatile buffers like phosphate will contaminate the ion source.
Buffer System
Effective pH Range
Volatile (MS-Compatible)?
Notes
Phosphate
1.1 - 3.1, 6.2 - 8.2
No
Very common for UV detection. Can enhance silica dissolution at high pH.[15]
Formate
2.8 - 4.8
Yes
Excellent choice for LC-MS applications at low pH.
Acetate
3.8 - 5.8
Yes
Common for both UV and LC-MS in the mid-pH range.[17]
Citrate
2.1 - 6.4 (multiple pKa's)
No
Can corrode stainless steel components of the HPLC system.[14][17]
Q3: When should I consider alternative chromatographic modes like HILIC or Mixed-Mode?
A3: You should consider alternative modes when you cannot achieve adequate retention or resolution in reversed-phase, even after optimizing the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds that are poorly retained in reversed-phase.[8][18] HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of water.[8][19] Analytes partition into a water-enriched layer on the surface of the stationary phase, and retention increases with analyte polarity.[19][20][21]
Mixed-Mode Chromatography (MMC): This is arguably the most powerful technique for zwitterionic compounds.[22][23][24] MMC columns have stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[22][25] This allows for simultaneous separation based on both hydrophobicity and charge, providing unique selectivity that is often necessary to resolve structurally similar isomers.[5][9][22]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the separation of pyridine carboxylic acid derivatives.
Caption: Troubleshooting workflow for common HPLC issues.
Problem 1: My peaks are tailing badly.
Q: I'm seeing significant peak tailing, especially for one isomer but not others. What's happening and how do I fix it?
A: This is a classic sign of secondary interactions, a chemical problem rather than a physical one.[26] The basic pyridine nitrogen on your analyte is interacting with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[26][27][28] This "sticky" interaction slows down a portion of the analyte molecules, creating a tail.[26]
Step-by-Step Troubleshooting Protocol:
Confirm the Cause: Inject a neutral, non-basic compound of similar hydrophobicity. If this compound does not tail, the problem is chemical (silanol interactions).[26] If it does tail, the problem may be physical (e.g., a column void, bad connection).[26][29]
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[28]
Action: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer like phosphate or an additive like formic acid or phosphoric acid.
Mechanism: At this low pH, the silanol groups (pKa ~3.5-4.5) are protonated (Si-OH) and neutral, minimizing their electrostatic interaction with the protonated basic analyte.[29]
Use a Modern, High-Purity, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities that worsen tailing.[28]
Action: Ensure you are using a modern "Type B" silica column that is fully end-capped. End-capping covers many of the residual silanol groups with a non-polar cap (e.g., trimethylsilyl group), effectively shielding them from interaction.
Consider a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help.
Action: Add 0.05-0.1% TEA to your mobile phase and re-adjust the pH.
Mechanism: The TEA molecules are small and basic; they will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is an older technique and is often unnecessary with modern columns.[29]
Problem 2: My compounds elute at the void volume (Poor Retention).
Q: I have no retention on my C18 column. How can I get my compounds to stick?
A: This indicates your analytes are too polar for the reversed-phase conditions. The stationary phase isn't hydrophobic enough relative to the mobile phase to retain them.
Step-by-Step Troubleshooting Protocol:
Attempt Ion Suppression (Reversed-Phase): First, try to make the analytes as non-polar as possible.
Action: Adjust the mobile phase pH to be ~2 units below the pKa of the carboxylic acid group (e.g., pH ~2.5-3.0).
Mechanism: This will protonate the carboxylic acid group (-COOH), neutralizing its negative charge. The molecule will still have a positive charge on the pyridine ring, but removing one of the charges may increase hydrophobicity enough to see some retention.
Switch to HILIC Mode: If ion suppression fails, your compounds are prime candidates for HILIC.[18]
Action:
Switch to a HILIC column (e.g., Amide, Diol, or bare silica).
Prepare a mobile phase with high organic content. Start with a scouting gradient from 95% Acetonitrile / 5% Aqueous Buffer to 60% Acetonitrile / 40% Aqueous Buffer.[18][19] The aqueous portion should contain a buffer (e.g., 10 mM ammonium acetate) to control pH and improve peak shape.
Mechanism: In HILIC, the highly organic mobile phase creates a water-rich layer on the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is typically achieved by increasing the water content (increasing the mobile phase polarity).[19][20]
Employ a Mixed-Mode Column: This is often the most direct solution for resolving zwitterionic isomers.[5][22]
Action: Select a mixed-mode column with both reversed-phase and cation-exchange characteristics.
Mechanism: Retention will be governed by both hydrophobic interactions and electrostatic interactions between the positively charged pyridine ring and the cation-exchanger on the stationary phase. You can then fine-tune retention and selectivity by adjusting both the organic solvent percentage and the ionic strength (buffer concentration) of the mobile phase.[5][25]
Problem 3: I have retention, but my isomer peaks are co-eluting (Poor Resolution).
Q: My peaks are sharp, but I can't separate the 3- and 4-pyridinecarboxylic acid isomers. How can I improve selectivity?
A: Poor resolution between isomers means you need to enhance the selectivity (α) of your system. Selectivity is the ability of the system to distinguish between two analytes.
Step-by-Step Troubleshooting Protocol:
Systematic pH Scouting: The charge distribution and dipole moment of isomers can vary subtly. These differences can be exploited by carefully adjusting the mobile phase pH.
Action: Prepare a series of mobile phases buffered at different pH values (e.g., pH 2.5, 3.5, 4.5, 5.5). Run the analysis at each pH and plot the retention factor (k') versus pH for each isomer. Look for the pH where the separation between the curves is greatest.
Change the Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) have different chemical properties and can produce different selectivities.
Action: If you are using ACN, develop the method again using MeOH at an equivalent solvent strength, and vice versa.
Mechanism: These solvents interact differently with both the analyte and the stationary phase, which can alter the elution order or improve the spacing between peaks.
Screen Alternative Column Chemistries: If mobile phase optimization isn't enough, the stationary phase is the next most powerful tool.[30]
Action: Test columns with different functionalities. If you are on a C18, try a Phenyl-Hexyl column (which offers pi-pi interactions with the pyridine ring) or, more effectively, a mixed-mode column.[25][31]
Mechanism: A mixed-mode cation exchange column will interact with the isomers based on both their hydrophobicity and the precise location and accessibility of the positive charge on the pyridine ring, often providing the unique selectivity needed for isomer separation.[5][9][22]
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Thermo Fisher Scientific.
HILIC. (n.d.). Dr. Maisch GmbH.
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
Hydrophilic interaction chromatography. (2024, February 25). In Wikipedia. [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. [Link]
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Hawach Scientific. [Link]
Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. [Link]
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. [Link]
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies. [Link]
Rosés, M., Canals, I., & Bosch, E. (1996). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Analytical Chemistry, 68(23), 4094–4100.
HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. [Link]
HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. (2025, August 2). PubMed.
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. (n.d.).
Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. [Link]
Selection Strategies and Application Guidelines for Buffer Salts in Liquid Chromatography Mobile Phases. (2026, January 7). Oreate AI Blog. [Link]
Guillarme, D., & D’Attoma, A. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube. [Link]
Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
Isonicotinic Acid. (n.d.). PubChem.
Chromatograms of the two isomers picolinic acid and nicotinic acid.... (n.d.).
Isonicotinic acid. (n.d.). Wikipedia.
Picolinic and Isonicotinic Acids. (2014, November 4). UVaDOC Principal.
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(tetrahydro-2H-pyran-4-yloxy)pyridine-2-carboxylic acid) is a bifunctional molecule...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-(tetrahydro-2H-pyran-4-yloxy)pyridine-2-carboxylic acid) is a bifunctional molecule incorporating a pyridine-2-carboxylic acid moiety and a tetrahydropyran (oxane) ring linked by an ether bond.[1] Its structural complexity presents a unique fragmentation pattern under collision-induced dissociation (CID), which can be systematically analyzed to confirm its identity and structure. Understanding these fragmentation pathways is paramount for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.
This guide will compare a primary, most probable fragmentation pathway with plausible alternative fragmentation routes. The experimental protocols provided will enable researchers to generate reproducible data for this class of compounds.
Predicted Mass Spectrometry Data
The fragmentation of protonated 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, with a molecular weight of 237.26 g/mol , is expected to be initiated at its most labile bonds under CID conditions. The primary sites for fragmentation are the ether linkage and the carboxylic acid group.
Predicted Ion m/z (Nominal)
Proposed Fragmentation
Notes
238
[M+H]⁺
Protonated molecular ion; the precursor ion in positive ion mode ESI.
138
[C₆H₆NO₃]⁺
Resulting from the cleavage of the C-O ether bond, representing the protonated 4-hydroxypyridine-2-carboxylic acid moiety. This is a highly probable and stable fragment.
124
[C₅H₆NO₃]⁺
Loss of the entire oxane ring via cleavage of the bond between the ether oxygen and the pyridine ring.
100
[C₅H₈O+H]⁺
Represents the protonated oxane moiety following cleavage of the ether bond.
85
[C₅H₉O]⁺
A characteristic fragment of tetrahydropyranyl ethers, potentially arising from ring opening and rearrangement of the oxane moiety.[2]
96
[C₅H₄O+H]⁺
Loss of the carboxyl group from the pyridine ring fragment.
220
[M+H - H₂O]⁺
Loss of water from the carboxylic acid group of the precursor ion.
192
[M+H - H₂O - CO]⁺
Subsequent loss of carbon monoxide from the dehydrated precursor ion.
Elucidating the Fragmentation Pathways
The fragmentation of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid in positive ion ESI-MS/MS is anticipated to proceed through several key pathways, dictated by the stability of the resulting fragment ions.
Primary Fragmentation Pathway
The most probable fragmentation pathway is initiated by the cleavage of the ether bond, which is generally more labile than the bonds within the aromatic pyridine ring.
Caption: Predicted primary fragmentation pathway.
This pathway involves the heterolytic cleavage of the C-O bond of the ether linkage. This is a common fragmentation route for ethers under CID conditions.[3][4][5] The resulting pyridinium ion (m/z 138) is stabilized by the aromatic ring and the carboxylic acid group. The oxane fragment can undergo further rearrangement to form the characteristic ion at m/z 85.[2]
Alternative Fragmentation Pathway 1: Initial Loss from the Carboxylic Acid
An alternative fragmentation pathway could be initiated by the loss of water from the carboxylic acid group, followed by further fragmentation.
Caption: Alternative pathway with initial water loss.
This pathway is plausible as carboxylic acids are known to lose water under CID.[6] However, the initial cleavage of the ether bond is generally considered more favorable due to the lower bond dissociation energy compared to the C-C and C=O bonds within the carboxyl group.
Alternative Fragmentation Pathway 2: Cleavage of the Methoxy Linkage
Another possibility is the cleavage of the bond between the oxane ring and the methoxy oxygen.
Caption: Alternative pathway with methoxy linkage cleavage.
This fragmentation would result in a fragment ion at m/z 154, representing the 4-(methoxymethyl)pyridine-2-carboxylic acid ion, and a C5H9+ fragment from the oxane ring. While possible, this pathway is generally less favored than the cleavage of the ether C-O bond.
Experimental Protocols
Reproducible fragmentation data relies on standardized analytical conditions. Below is a typical experimental protocol for the analysis of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid by LC-MS/MS.
Instrumentation:
A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a UHPLC system.
Liquid Chromatography:
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used. The formic acid aids in the protonation of the analyte in positive ion mode.[6]
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions. This allows for the observation of both low-energy (more stable fragments) and high-energy (more extensive fragmentation) dissociation products.
Conclusion
The mass spectrometric fragmentation of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is predicted to be dominated by the cleavage of the ether linkage, leading to characteristic fragment ions corresponding to the pyridine-2-carboxylic acid and the oxane moieties. By comparing the observed fragmentation pattern with the proposed pathways in this guide, researchers can confidently identify and structurally characterize this molecule. The provided experimental protocol serves as a robust starting point for method development, ensuring high-quality, reproducible data for this and similar compounds. The principles outlined here are broadly applicable to the analysis of other molecules containing both heterocyclic aromatic rings and cyclic ether components.
References
Gapeev, A. et al. (2011). Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols. Journal of Mass Spectrometry, 46(1), 71-80. Available at: [Link]
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
Kovács, B. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available at: [Link]
Tu, Y.-P. (2006). Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry. The Journal of Organic Chemistry, 71(15), 5482-5489. Available at: [Link]
Koritzke, A. L. et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. Available at: [Link]
Harvey, D. J. (1992). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Methods in Molecular Biology, 193, 19-43. Available at: [Link]
Christie, W. W. et al. (1988). Mass spectra of the picolinyl ester derivatives of some isomeric dimethylene-interrupted octadecadiynoic acids. Chemistry and Physics of Lipids, 46(3), 225-229. Available at: [Link]
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
Voinov, V. G. et al. (2014). MRMS 76 - EID Fragmentation for Structural Elucudation. Bruker Daltonics. Available at: [Link]
Bythell, B. J. et al. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1227-1238. Available at: [Link]
NIST. 4-Pyridinecarboxylic acid. Available at: [Link]
NIST. Picolinic acid, TMS derivative. Available at: [Link]
Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Available at: [Link]
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]
ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Available at: [Link]
EPA. 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid Properties. Available at: [Link]
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]
Validating purity of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid via LC-MS
An objective comparison of analytical methodologies for the purity determination of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid, a key intermediate in pharmaceutical development. This guide provides an in-depth analysi...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of analytical methodologies for the purity determination of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid, a key intermediate in pharmaceutical development. This guide provides an in-depth analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methods, supported by hypothetical, yet realistic, experimental data.
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a non-negotiable parameter that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, guided by standards such as those from the International Council for Harmonisation (ICH), mandate rigorous purity assessments to identify and quantify impurities, including process-related substances, by-products, and degradants. The subject of this guide, 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid, is a heterocyclic carboxylic acid whose polarity and structural complexity present unique analytical challenges.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this specific intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent comparison based on field-proven insights.
The Primary Method: Purity Validation by LC-MS
LC-MS stands as the gold standard for purity analysis due to its unparalleled sensitivity and specificity. It combines the powerful separation capabilities of liquid chromatography with the mass-resolving power of mass spectrometry, allowing for the confident identification of the main compound and trace-level impurities, even those that are isobaric (having the same nominal mass) or co-eluting.
Experimental Rationale & Workflow
The selection of an appropriate LC-MS method is dictated by the physicochemical properties of the analyte. 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid possesses a polar carboxylic acid group and a basic pyridine nitrogen, making it amenable to Reversed-Phase Chromatography (RPC) with a polar-modified column for enhanced retention and peak shape. The choice of a volatile buffer like ammonium formate is crucial for compatibility with mass spectrometry.
The experimental workflow is a self-validating system designed for robustness and accuracy.
Caption: LC-MS workflow for purity validation.
Detailed Experimental Protocol: LC-MS
1. Sample & Standard Preparation:
Diluent: 50:50 Acetonitrile:Water (v/v).
Sample Stock: Accurately weigh and dissolve the 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid sample in the diluent to a final concentration of 1.0 mg/mL.
Working Sample: Further dilute the stock solution to 10 µg/mL for analysis. This concentration minimizes detector saturation while ensuring trace impurities are observable.
2. Liquid Chromatography Conditions:
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. This column chemistry provides excellent retention and peak shape for polar compounds.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
Time (min)
%B
0.0
5
8.0
95
10.0
95
10.1
5
| 12.0 | 5 |
Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak symmetry.
Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS2) on the top 5 most abundant ions to facilitate impurity identification.
Alternative Purity Assessment Methods
While LC-MS is superior in many respects, other techniques offer distinct advantages and are often used orthogonally to provide a complete purity profile.
Method 2: HPLC with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely available technique for purity analysis. It is often the first choice for routine quality control. Its primary limitation is the requirement that all analytes must possess a chromophore to be detected. For 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid, the pyridine ring provides a suitable chromophore.
Protocol: HPLC-UV
Chromatography: The same LC conditions as described above can be used.
Detection: Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
Wavelength: Monitor at 265 nm, the approximate λmax for the picolinic acid moiety. A full spectrum (200-400 nm) should be recorded to check for peak purity and identify impurities with different spectral properties.
Purity Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main compound. This assumption is a key source of potential inaccuracy.
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the compound itself. It relies on the principle that the integrated signal area of a nucleus (typically ¹H) is directly proportional to the number of nuclei generating that signal. Purity is calculated by comparing the integral of a known analyte resonance to the integral of a certified internal standard of known purity and concentration.
Protocol: qNMR
Internal Standard (IS): Maleic acid or Dimethyl sulfone are suitable choices, as their singlets resonate in a clear region of the ¹H NMR spectrum, away from the analyte signals.
Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation, such as a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton).
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.
Comparative Analysis: LC-MS vs. HPLC-UV vs. qNMR
The choice of method depends on the specific requirements of the analysis, from routine process monitoring to definitive purity certification.
Feature
LC-MS
HPLC-UV
qNMR Spectroscopy
Specificity
Very High: Differentiates compounds by both retention time and mass-to-charge ratio. Can resolve co-eluting and isobaric impurities.
Moderate: Relies solely on retention time. Co-eluting impurities with similar UV spectra can be missed.
High: Structure-specific. Differentiates based on unique chemical environments of nuclei.
Sensitivity
Very High (pg-fg): Excellent for trace impurity detection and identification.
High (ng-µg): Generally sufficient for routine purity checks but may miss very low-level impurities.
Low (mg): Requires significantly more sample material. Not suitable for trace analysis.
Quantitation
Relative (Area %): Standard method. Absolute quantitation requires certified standards for each impurity.
Relative (Area %): Prone to error if impurities have different extinction coefficients.
Absolute/Primary: Provides a direct, highly accurate purity value without a specific analyte standard.
Impurity ID
Excellent: Provides accurate mass and fragmentation data for structural elucidation of unknown impurities.
Poor: Provides no structural information beyond the UV spectrum.
Excellent: Provides full structural information for identifiable impurities.
Cost & Complexity
High: Expensive instrumentation and requires specialized expertise for operation and maintenance.
Low: Inexpensive, robust, and widely available. Routine operation is straightforward.
High: Requires high-field NMR spectrometer and expertise in quantitative acquisition and processing.
Ideal Use Case
Reference standard characterization, impurity profiling, and identification of unknowns.
Routine in-process control, release testing where impurities are known and characterized.
Purity assignment of reference standards, analysis of compounds lacking a chromophore.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 4-(tetrahydro-2H-pyran-4-yloxy)picolinic acid, no single method is universally superior. The most robust and defensible strategy involves an orthogonal approach:
LC-MS should be employed as the primary tool for initial characterization. Its high sensitivity and specificity are essential for developing a complete impurity profile and for structurally elucidating any unknown signals observed.
HPLC-UV , once validated against the LC-MS method, can be implemented as a cost-effective and high-throughput method for routine quality control and batch release testing, provided that all specified impurities are chromatographically resolved.
qNMR serves as the ultimate arbiter for assigning the absolute purity of a reference standard lot. This standard can then be used for the accurate quantification of the main peak and its impurities in routine HPLC-UV or LC-MS analyses.
By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the purity, safety, and quality of their chemical intermediates, satisfying both scientific rigor and regulatory expectations.
References
ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]
ICH Harmonised Tripartite Guideline Q2 (R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
The Role of LC-MS in Impurity Profiling of Drugs. Waters Corporation. [Link]
A Structural and Physicochemical Comparison for Drug Discovery: Picolinic Acid vs. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
A Senior Application Scientist's Guide Executive Summary Molecular Structure: From Planar Scaffold to 3D Complexity The fundamental difference between picolinic acid and 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid lies in...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide
Executive Summary
Molecular Structure: From Planar Scaffold to 3D Complexity
The fundamental difference between picolinic acid and 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid lies in the substituent at the 4-position of the pyridine ring. This single change transforms a relatively simple, planar molecule into a more complex, three-dimensional entity with significantly altered properties.
The Picolinic Acid Core
Picolinic acid (Pyridine-2-carboxylic acid) is a white, water-soluble solid comprised of a pyridine ring substituted with a carboxylic acid group at the 2-position.[2] Its structure is characterized by:
Planarity: The aromatic pyridine ring enforces a largely planar geometry.
Chelation: The proximate arrangement of the pyridine nitrogen and the carboxylic acid's oxygen atoms allows it to act as a powerful bidentate chelating agent for various metal ions, a property crucial in both biological systems and materials science.[2][3]
Aromaticity: The delocalized π-electron system of the pyridine ring dictates its chemical reactivity and electronic properties.[4]
The Impact of 4-(Oxan-4-yloxy) Substitution
Introducing an oxan-4-yloxy (also known as tetrahydropyran-4-yloxy) group at the 4-position introduces several critical structural changes:
Loss of Planarity & Increased Dimensionality: The oxane ring is a saturated heterocycle that predominantly adopts a low-energy chair conformation. This introduces a bulky, non-planar, three-dimensional character to the molecule.
Conformational Flexibility: The ether linkage (C-O-C) between the pyridine and oxane rings acts as a flexible hinge, allowing for multiple possible orientations (conformers) of the oxane ring relative to the planar picolinic acid core. This flexibility can be critical for optimizing interactions within a protein binding pocket.
Introduction of New H-Bond Acceptors: The two oxygen atoms within the substituent (one ether, one in the oxane ring) can act as hydrogen bond acceptors, potentially forming new interactions that are not possible with picolinic acid.
A Comparative Guide to Chromatographic Strategies for the Analysis of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
In the landscape of pharmaceutical development, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, a molecule fea...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, a molecule featuring a polar oxane ring, a basic pyridine moiety, and an acidic carboxyl group, presents a unique challenge for chromatographic separation. This guide provides a comprehensive comparison of potential chromatographic strategies, offering researchers, scientists, and drug development professionals the foundational knowledge to develop effective and reliable analytical methods for this and structurally similar compounds.
The Analytical Challenge: Understanding the Physicochemical Properties
The structure of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid dictates its chromatographic behavior. The presence of both a basic nitrogen atom on the pyridine ring (with a typical pKa between 5 and 6) and an acidic carboxylic acid group means the molecule can exist in cationic, anionic, neutral, or zwitterionic forms depending on the pH.[1] Furthermore, the polar oxane and carboxylic acid functionalities contribute to its overall high polarity. This multifaceted nature requires a nuanced approach to chromatographic method development.
Chromatographic Strategies: A Comparative Overview
Two primary high-performance liquid chromatography (HPLC) modes are particularly suited for the analysis of polar compounds like 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC). A third, mixed-mode chromatography, offers a powerful alternative by combining multiple separation mechanisms.[2][3]
Reversed-Phase (RP) HPLC: The Workhorse with Caveats
Reversed-phase chromatography is the most common HPLC mode, utilizing a nonpolar stationary phase and a polar mobile phase.[4] For a compound like 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, retention is primarily driven by the hydrophobic interactions of the pyridine and oxane rings with the stationary phase.
Key Considerations for RP-HPLC:
Stationary Phase Selection: A modern, high-purity, end-capped C18 or C8 column is an excellent starting point to minimize unwanted interactions with residual silanols.[1]
Mobile Phase pH Control: The pH of the mobile phase is the most critical parameter.[1] Operating at a low pH (e.g., < 3) will protonate the pyridine nitrogen, leading to a more polar, cationic species that may have reduced retention on a C18 column but will exhibit improved peak shape by minimizing interactions with surface silanols.[1]
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice and concentration will directly impact retention time.
Table 1: Comparison of Potential RP-HPLC Conditions
Parameter
Condition 1: High Retention
Condition 2: Improved Peak Shape
Rationale
Stationary Phase
C18, 5 µm
C8, 3.5 µm
C18 offers greater hydrophobicity for retention; C8 can provide different selectivity.
Mobile Phase A
0.1% Formic Acid in Water
0.1% Trifluoroacetic Acid in Water
Formic acid is a common mobile phase additive; TFA is a stronger ion-pairing agent that can improve peak shape for basic compounds.
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile generally provides lower backpressure and different selectivity than methanol.
Gradient
5-95% B over 15 min
10-90% B over 10 min
A gradient is necessary to elute the compound with a good peak shape.
HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[5][6] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[7]
Advantages of HILIC for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid:
Enhanced Retention: The high polarity of the target molecule makes it an ideal candidate for HILIC, where strong retention is expected.[8]
Orthogonal Selectivity: HILIC provides a different selectivity compared to RP-HPLC, which can be advantageous for separating the target compound from impurities with different polarities.
Increased Sensitivity with Mass Spectrometry: The high organic content of the mobile phase can lead to more efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS).
Table 2: Comparison of Potential HILIC Conditions
Parameter
Condition 1: Bare Silica
Condition 2: Zwitterionic Phase
Rationale
Stationary Phase
Bare Silica, 3 µm
Zwitterionic (e.g., HILIC-Z), 2.7 µm
Bare silica is a common HILIC phase. Zwitterionic phases can offer unique selectivity and excellent peak shape for acidic and basic compounds.[7][8]
Mobile Phase A
Acetonitrile
Acetonitrile
The weak solvent in HILIC.
Mobile Phase B
10 mM Ammonium Acetate in Water, pH 5.0
100 mM Ammonium Formate in Water, pH 3.5
The strong solvent in HILIC. The choice of buffer and pH will influence the ionization state of the analyte and thus its retention.
Gradient
95-50% A over 15 min
90-60% A over 12 min
A gradient of increasing aqueous content is used to elute the analytes.
Flow Rate
0.5 mL/min
0.5 mL/min
Lower flow rates are often used in HILIC.
Detection
UV at 254 nm / ESI-MS
UV at 254 nm / ESI-MS
Compatible with both UV and MS detection.
Mixed-Mode Chromatography: The Best of Both Worlds
Mixed-mode chromatography utilizes stationary phases that have both reversed-phase and ion-exchange characteristics. For a zwitterionic compound like 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, a mixed-mode column with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities can provide unique and tunable selectivity.[2][3]
Key Advantages of Mixed-Mode Chromatography:
Tunable Selectivity: By adjusting mobile phase pH and ionic strength, the degree of hydrophobic and ion-exchange interactions can be modulated to achieve optimal separation.[3]
Separation of Isomers: This technique is particularly powerful for separating structurally similar isomers that may be difficult to resolve by RP or HILIC alone.[2][3]
Experimental Protocols
Below are detailed, step-by-step methodologies for initial screening using RP-HPLC and HILIC.
Protocol 1: Reversed-Phase HPLC Screening
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 5% B
1-12 min: 5% to 95% B
12-14 min: 95% B
14-14.1 min: 95% to 5% B
14.1-18 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection: UV at 254 nm
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: HILIC Screening
Column: Bare Silica, 2.1 x 100 mm, 3 µm
Mobile Phase A: Acetonitrile with 0.1% Acetic Acid
Mobile Phase B: Water with 0.1% Acetic Acid
Gradient:
0-1 min: 5% B
1-10 min: 5% to 40% B
10-12 min: 40% B
12-12.1 min: 40% to 5% B
12.1-16 min: 5% B (re-equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Detection: UV at 254 nm
Sample Preparation: Dissolve the sample in 95:5 acetonitrile:water to a final concentration of 1 mg/mL. Note: The sample solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.[6]
Technical Guide: Differentiating 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid from Isomeric Impurities
Executive Summary: The Isomer Challenge 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid) is a critical scaffold in the synthesis of diverse kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomer Challenge
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also known as 4-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid) is a critical scaffold in the synthesis of diverse kinase inhibitors (e.g., ALK5, c-Src/Abl inhibitors). Its structural integrity is defined by the ether linkage at the C4 position of the pyridine ring.
However, the synthesis of this intermediate—often via nucleophilic aromatic substitution (
) of 4-chloropicolinic acid or 4-nitropicolinic acid—is prone to specific impurity profiles. The most insidious contaminants are regioisomers (specifically the 6-substituted isomer) and unreacted starting materials . These impurities possess identical molecular weights (MW: 223.23 g/mol ) and similar polarities, rendering standard LC-MS identification insufficient.
This guide provides a definitive, multi-modal workflow to differentiate the target molecule from its critical impurities, grounded in fundamental spectroscopic principles and chromatographic behavior.
Structural Analysis & Impurity Profile
To distinguish the target, we must first define the competitors. The primary separation challenge involves three distinct species:
Target:4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Key Feature: Ether linkage at C4; Nitrogen at C1; Carboxyl at C2.
Symmetry: Asymmetric substitution leaving protons at C3, C5, and C6.
Critical Impurity A (Regioisomer):6-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Origin: Arises from lack of regioselectivity in starting materials (e.g., 2,6-dichloropyridine derivatives) or competing
pathways.
Key Feature: Ether linkage at C6.
Critical Impurity B (Starting Material):4-Chloropicolinic acid
Origin: Incomplete conversion.
Key Feature: Chlorine at C4 instead of the oxane ether.
Visualizing the Structural Logic
The following diagram illustrates the structural divergence and the analytical decision points.
Figure 1: Analytical workflow for distinguishing the 4-isomer target from regioisomeric and process impurities.
Pyridine carboxylic acids are zwitterionic.[1] Their retention behavior is highly sensitive to pH. A standard C18 gradient often fails to resolve the 4- and 6-isomers due to their identical lipophilic oxane tails.
The Solution: Use a Mixed-Mode Column (Reverse Phase + Cation Exchange) or a strictly pH-controlled C18 method to exploit the subtle pKa differences between the isomers.
Comparative Performance Data (Simulated)
Compound
Retention Time (min)*
Mechanism of Separation
4-Chloropicolinic Acid
3.2
Low lipophilicity; elutes early on RP.
Target (4-Oxan-4-yloxy)
8.5
Ether oxygen at C4 increases polarity relative to C6 isomer.
Impurity (6-Oxan-4-yloxy)
9.8
Ether at C6 is closer to ring nitrogen, altering solvation shell & pKa; typically more retained.
*Note: Data based on C18 column, 0.1% TFA in Water/ACN gradient. Absolute times will vary by system.
Experimental Protocol: HPLC Separation
Objective: Quantify isomeric purity.
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or SIELC Primesep 100 (Mixed Mode).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of carboxylic acid, keeping molecule neutral/cationic).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B (Isocratic hold for polar impurities)
2-15 min: 5% -> 60% B (Linear gradient)
15-18 min: 95% B (Wash)
Detection: UV at 254 nm (Pyridine ring absorption) and 210 nm.
Flow Rate: 1.0 mL/min.
Temperature: 40°C (Improves peak shape for basic pyridines).
Why this works: The CSH (Charged Surface Hybrid) particle technology provides better peak shape for basic compounds like pyridines compared to standard silica, preventing peak tailing that masks impurities [1].
Method 2: 1H-NMR Spectroscopy (The Gold Standard)
While HPLC separates, NMR identifies. The substitution pattern on the pyridine ring dictates the splitting pattern (multiplicity) and coupling constants (
-values) of the remaining aromatic protons. This is the only self-validating method to confirm you have the 4-isomer and not the 6-isomer.
The Diagnostic Logic
Target (4-Substituted): The protons are at positions 3, 5, and 6.
H6: Adjacent to Nitrogen. Most deshielded (downfield). Appears as a Doublet (
Hz, coupling to H5).
H3: Adjacent to Carboxyl.[2] Deshielded. Appears as a Doublet (
Hz, meta-coupling to H5).
H5: Between Ether and Nitrogen. Appears as a Doublet of Doublets (coupling to H6 and H3).
Impurity (6-Substituted): The protons are at positions 3, 4, and 5.
H3, H4, H5: This forms a contiguous spin system. You will see a Triplet (or dd mimicking t) for the middle proton (H4) and two doublets for H3/H5. This pattern is distinctly different from the isolated spin system of the 4-isomer.
Data Comparison Table
Proton Position
Target (4-Isomer) Shift (ppm)
Target Multiplicity
Impurity (6-Isomer) Shift (ppm)
Impurity Multiplicity
H6 (Ortho to N)
8.4 - 8.6
d ( Hz)
N/A (Substituted)
-
H3 (Ortho to COOH)
7.6 - 7.8
d ( Hz)
7.8 - 8.0
d ( Hz)
H5 (Meta to N)
7.0 - 7.2
dd ( Hz)
7.4 - 7.6
d ( Hz)
H4
N/A (Substituted)
-
7.8 - 8.0
t ( Hz)
Experimental Protocol: NMR Analysis
Solvent: DMSO-
(Preferred for solubility of carboxylic acids).
Concentration: 10-15 mg in 0.6 mL solvent.
Acquisition: Standard 1H (16-32 scans).
Analysis:
Focus on the 8.4-8.6 ppm region. If the 4-isomer is present, you must see a doublet here (H6). If this peak is missing or is a singlet, you do not have the target.
Check the coupling of the H3 proton . A small meta-coupling (
Hz) confirms the 4-substitution. A large ortho-coupling ( Hz) indicates the 6-isomer or unsubstituted positions [2].
Method 3: Mass Spectrometry (Confirmation)
LC-MS is useful for detecting the chloropicolinic acid impurity (Mass difference: Cl vs Oxan-4-yloxy) but is weak for distinguishing isomers.
Note: Do not rely on MS alone for isomeric purity. Both the 4- and 6-isomers will show m/z 224.2. Use UV-Vis ratios or NMR for that distinction.
References
Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: A Quick Guide. Department of Chemistry. Retrieved from
National Institutes of Health (NIH). (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives. Bioorganic Chemistry. Retrieved from
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from
A Comparative Guide to the Crystallographic Analysis of 4-Alkoxypyridine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison and experimental framework for understanding the solid-state propert...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison and experimental framework for understanding the solid-state properties of 4-alkoxypyridine-2-carboxylic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their structural motifs which can influence molecular interactions and packing. This guide will delve into the synthesis, crystallization, and crystallographic analysis of this class of compounds, offering both established protocols and a pathway to novel structural elucidation.
Introduction: The Significance of 4-Alkoxypyridine-2-Carboxylic Acids
4-Alkoxypyridine-2-carboxylic acids are a class of heterocyclic compounds that are gaining attention in drug discovery and materials science. The pyridine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen atom capable of forming hydrogen bonds and coordinating to metal ions. The carboxylic acid group at the 2-position introduces a key hydrogen bond donor and acceptor, influencing solubility and binding to biological targets. The alkoxy group at the 4-position offers a tunable element to modify lipophilicity, electronic properties, and solid-state packing. Understanding the three-dimensional arrangement of these molecules in a crystalline lattice is crucial for predicting their physical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.
Comparative Analysis of Crystal Structures
In the absence of publicly available crystal structures for simple 4-alkoxypyridine-2-carboxylic acids, a meaningful comparison can be drawn with the parent compound, 4-hydroxypyridine-2-carboxylic acid. The crystal structure of this precursor provides a baseline for understanding the influence of the alkoxy chain on the supramolecular assembly.
Note: The provided data for 4-hydroxypyridine is for a salt co-crystal, which highlights its hydrogen bonding capabilities. The introduction of an alkoxy group is expected to alter these interactions, likely leading to different packing motifs.
Experimental Protocols
To address the current gap in crystallographic data, the following section provides detailed, self-validating experimental protocols for the synthesis and crystallization of 4-alkoxypyridine-2-carboxylic acids.
Part 1: Synthesis of 4-Alkoxypyridine-2-Carboxylic Acids
Two primary synthetic routes are proposed: Williamson ether synthesis starting from 4-hydroxypyridine-2-carboxylic acid and oxidation of a 4-alkoxy-2-methylpyridine precursor.
Method A: Williamson Ether Synthesis
This method is advantageous due to the commercial availability of the starting material, 4-hydroxypyridine-2-carboxylic acid. The Williamson ether synthesis is a robust and well-established method for forming ethers.[2][3][4]
Step 1: Deprotonation of 4-Hydroxypyridine-2-carboxylic acid.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxypyridine-2-carboxylic acid[5][6] in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt.
Step 2: Alkylation.
To the solution from Step 1, add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide, ethyl bromide).
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification.
Quench the reaction by the slow addition of water.
Acidify the aqueous solution to a pH of 3-4 with dilute hydrochloric acid to precipitate the product.
Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-alkoxypyridine-2-carboxylic acid.
Method B: Oxidation of 4-Alkoxy-2-methylpyridine
This route is a viable alternative if the corresponding 4-alkoxy-2-methylpyridine is readily available or can be synthesized.
Step 1: Oxidation.
In a round-bottom flask, dissolve 1.0 equivalent of the 4-alkoxy-2-methylpyridine in a mixture of pyridine and water.[7]
Heat the solution to 80-90 °C.
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions over a period of 1-2 hours.[7][8]
Maintain the temperature and stir the reaction mixture for several hours until the purple color of the permanganate has disappeared.
Step 2: Work-up and Purification.
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
Wash the filter cake with hot water.
Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.
Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent.
Part 2: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. Several common techniques can be employed.
Slow Evaporation:
Dissolve the purified 4-alkoxypyridine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, acetone) to near saturation at room temperature.
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion (Hanging Drop or Sitting Drop):
Prepare a saturated solution of the compound in a good solvent.
Place a small drop of this solution on a siliconized glass slide.
Invert the slide over a well containing a poor solvent in which the compound is less soluble. The well is sealed.
Over time, the vapor of the poor solvent will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Cooling Crystallization:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for Williamson Ether Synthesis of 4-Alkoxypyridine-2-carboxylic acids.
Caption: Workflow for Oxidation of 4-Alkoxy-2-methylpyridine.
Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 4-alkoxypyridine-2-carboxylic acids. While direct crystallographic data for this class of compounds is currently limited, the provided experimental protocols offer a clear path for researchers to obtain this valuable information. The comparative analysis with the precursor, 4-hydroxypyridine-2-carboxylic acid, sets the stage for a deeper understanding of the structure-property relationships within this promising family of molecules. The elucidation of these crystal structures will undoubtedly contribute to the rational design of new pharmaceuticals and functional materials.
References
Elsegood, M. R. J., et al. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design, 9(5), 2350–2357. [Link]
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Staun, B. S., & Oliver, A. G. (2014). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o861–o862. [Link]
Zhou, J., et al. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. [Link]
Royal Society of Chemistry. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 20(44), 7175-7186. [Link]
Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
Scholar Commons. (2013). Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. [Link]
Google Patents. (2016). The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.
Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
ResearchGate. (2019). 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. [Link]
Google Patents. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]
Proper Disposal Procedures for 4-(Oxan-4-yloxy)pyridine-2-carboxylic Acid
[1][2] Executive Summary & Chemical Identification This guide outlines the mandatory safety and disposal protocols for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Identification
This guide outlines the mandatory safety and disposal protocols for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)pyridine-2-carboxylic acid).[1][2] As a senior scientist, I emphasize that while specific toxicological data for this exact structure may be limited in public registries, its structural components—a pyridine ring, a carboxylic acid, and a tetrahydropyran ether—dictate its handling as a Hazardous Organic Substance .[2][3]
Chemical Profile:
Chemical Name: 4-(tetrahydro-2H-pyran-4-yloxy)pyridine-2-carboxylic acid[1][2]
CAS Number (Analog): 1393330-43-2 (Refers to the methoxy-linked analog; disposal protocols are identical).[1][2]
Physical State: Typically an off-white to white powder/solid.[4]
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[3] Potential aquatic toxicity due to the pyridine moiety.[2][3]
Immediate Safety Assessment (Pre-Disposal)
Before initiating disposal, you must stabilize the waste stream.[2][5] Treat this compound as an amphoteric irritant —it possesses both a basic nitrogen (pyridine) and an acidic proton (carboxylic acid), making it reactive toward strong oxidizers and extreme pH environments.[3]
Strict Prohibition: DO NOT flush down drains or sinks.
Waste Segregation & Compatibility Logic
Effective disposal starts with segregation. Mixing this compound with incompatible waste streams can generate toxic fumes (nitrogen oxides) or exothermic reactions.
Decision Logic for Waste Streams
Core Directive: This compound must be disposed of via High-Temperature Incineration at a licensed facility. It is not suitable for sewer discharge or landfill.[5]
Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Containment: Place the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
Secondary Containment: Place the sealed bag into a secondary container, such as a fiber drum or a dedicated "Solid Waste" bucket provided by your EHS department.[2][3]
Labeling: Affix a hazardous waste label.
Constituents: "4-(Oxan-4-yloxy)pyridine-2-carboxylic acid" (Do not use abbreviations).[1][2][8]
pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (due to the carboxylic acid) or basic, neutralize carefully before adding to a bulk solvent drum to prevent drum corrosion or gas evolution.
Transfer: Pour into the appropriate safety carboy (HDPE or Glass). Leave 10% headspace to allow for expansion.
Labeling: List all solvents and the solute ("< 5% Pyridine derivative").
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[3]
Rinsate Disposal: Pour all three rinses into the Liquid Waste (Protocol B) container. Do not pour rinsate down the sink.[2]
Defacement: Cross out the original label and mark "EMPTY".
Final Step: Discard the clean, dry container in regular trash or glass recycling, depending on local facility rules.
Emergency Spill Response
In the event of a spill, rapid containment prevents laboratory contamination.[2]
Figure 2: Operational workflow for containing and cleaning spills.[1][2]
Regulatory Compliance Codes
When filling out waste manifests, use the following codes as guidelines (verify with your local EHS officer as regional variations exist):
US EPA (RCRA): Not a P-listed or U-listed waste specifically. Regulate as Characteristic Waste if ignitable (D001) via solvent, or generally as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) dictates otherwise).[3]
European Waste Code (EWC):16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[3]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5337-03-1 (Tetrahydro-2H-pyran-4-carboxylic acid). Retrieved from [Link]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Compound: 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Synonyms: 4-(Tetrahydro-2H-pyran-4-yloxy)picolinic acid; 4-[(Tetrahydro-2H-pyran-4-yl)oxy]pyridine-2-carboxylic acid.
Classification: Novel Research Chemical (NRC). Treat as Hazardous .
This guide provides a definitive operational framework for handling 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid. As a structural derivative of picolinic acid (pyridine-2-carboxylic acid) containing a tetrahydropyranyl ether moiety, this compound presents specific risks related to mucous membrane irritation, potential eye damage, and metal chelation properties.
Immediate Action Required:
Eye Contact: Rinse immediately for 15 minutes. High Risk of Corneal Damage.
Inhalation: Move to fresh air. Compound is a likely respiratory irritant.[1]
Spill: Do not dry sweep. Dampen to prevent dust generation.
Hazard Identification & Logic (SAR Analysis)
Scientific Justification for Safety Protocols
Since specific toxicological data for this exact derivative may be limited, we apply Structure-Activity Relationship (SAR) analysis based on its pharmacophores: the pyridine carboxylic acid core and the oxan (tetrahydropyran) ether linkage.
Structural Motif
Associated Hazard
Mechanism of Action
Pyridine-2-carboxylic acid (Core)
Severe Eye Damage / Irritation
Acidic functionality combined with the pyridine nitrogen allows for rapid penetration of corneal epithelium and potential chelation of essential metal ions in tissue.
Ether Linkage (4-position)
Peroxide Formation (Low Risk)
While cyclic ethers can form peroxides, the electron-deficient pyridine ring reduces this risk compared to aliphatic ethers. However, standard ether precautions apply.
Free Carboxylic Acid
Skin & Respiratory Irritation
Proton donation leads to local tissue irritation (pH < 3 in solution).
Powder Form
Inhalation Toxicity
Fine particulates can deeply penetrate the bronchial tree, causing inflammation (STOT SE 3).
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.
Equipment
Specification
Operational Context
Eye Protection
Chemical Splash Goggles (Indirect Vent)
MANDATORY for all operations. Safety glasses are insufficient due to the high risk of picolinic acid derivative dust entering the eye.
Hand Protection
Nitrile Rubber (Min. thickness 0.11 mm)
Standard handling (weighing, transfer). Breakdown time >480 min.
Hand Protection (High Risk)
Double Gloving (Nitrile under Neoprene)
For synthesis reactions involving corrosive reagents or prolonged solvent exposure.
Respiratory
N95 / P100 Respirator
Required if working outside a Fume Hood (e.g., balance enclosure failure).
Body Protection
Lab Coat (Cotton/Poly blend)
Buttoned to the neck. Sleeves rolled down.
Engineering Controls
Class II Biological Safety Cabinet or Chemical Fume Hood
All open handling of powder must occur here.
Visualization: PPE Decision Workflow
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the compound and engineering control availability.
Operational Protocols
A. Storage & Stability[1][2][5]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture absorption which can accelerate hydrolysis of the ether linkage.
Container: Amber glass vial with a PTFE-lined cap. Avoid metal containers due to potential chelation.
B. Weighing & Solubilization
Objective: Prepare a stock solution while minimizing dust exposure.
Preparation: Place the balance inside the fume hood. If the balance is static, use a localized powder containment hood.
Donning: Put on nitrile gloves and splash goggles.[1]
Transfer: Use a disposable anti-static spatula. Do not pour from the main bottle.
Solvent Choice:
Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Secondary: Methanol (Solubility may be lower; warming required).
Avoid: Non-polar solvents (Hexane, Toluene) as solubility will be negligible.
Dissolution: Add solvent slowly to the powder. Sonicate for 5–10 minutes if necessary.
C. Reaction Setup (Synthesis Context)
Objective: Using the compound as a scaffold in drug discovery.
Activation: The carboxylic acid at C2 is electron-deficient. Activation with EDC/NHS or HATU requires strict temperature control (0°C) to prevent decarboxylation or side reactions at the ether linkage.
Quenching: When quenching reactions containing this compound, use saturated Ammonium Chloride (NH4Cl) . Avoid strong bases (NaOH) initially, as they may hydrolyze the ether under vigorous conditions.
Emergency Response & Disposal
A. Spill Cleanup Procedure
Scenario: 500 mg bottle dropped, powder dispersed on floor.
Evacuate: Clear the immediate area of personnel.
PPE Up: Don N95 respirator, double gloves, and shoe covers.
Contain: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust from becoming airborne. DO NOT DRY SWEEP.
Collect: Scoop the damp material into a wide-mouth waste jar.
Clean: Wipe the surface with 10% Sodium Bicarbonate (NaHCO3) to neutralize any residual acid, followed by water.
B. Waste Disposal Workflow
This compound must never be disposed of down the drain.
Figure 2: Waste categorization and disposal logic. Segregation of halogenated solvents is critical for environmental compliance.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]
Rationale: Establishes the baseline toxicity (eye damage, irritation) for the pyridine-2-carboxylic acid core.
Rationale: Provides toxicological data for the tetrahydropyran moiety (Skin/Eye Irritant Category 2).
Rationale: Supports handling protocols for pyridine carboxylic acid isomers.
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Rationale: Regulatory basis for the PPE selection and engineering controls described.